5-Methyl-2-pyrimidinol hydrochloride
Description
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Properties
IUPAC Name |
5-methyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYDCQOCPSBFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methyl-2-pyrimidinol hydrochloride CAS 41398-85-0 properties
Physicochemical Profile, Synthetic Pathways, and Applications in Drug Discovery[1]
Executive Summary
5-Methyl-2-pyrimidinol hydrochloride (CAS 41398-85-0) is a critical heterocyclic building block in medicinal chemistry and agrochemical development.[1] Functioning as a stable precursor to 2-functionalized-5-methylpyrimidines, this compound is pivotal in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators), nucleoside analogs, and mesoionic compounds.[1][2] This guide provides a comprehensive technical analysis of its properties, synthetic routes, and downstream utility, designed for researchers requiring high-fidelity data for experimental design.[2]
Part 1: Chemical Identity & Structural Analysis[3][4]
The compound exists in a tautomeric equilibrium between the enol (2-hydroxypyrimidine) and keto (2(1H)-pyrimidinone) forms.[1] In the solid state and polar solvents, the keto form is generally predominant.[2][3] The hydrochloride salt stabilizes the cationic species, protonating the N1 or N3 position, which significantly enhances water solubility compared to the free base.[2]
| Property | Data |
| CAS Number | 41398-85-0 |
| IUPAC Name | 5-Methylpyrimidin-2(1H)-one hydrochloride |
| Synonyms | 2-Hydroxy-5-methylpyrimidine HCl; Thymine enol ether derivative |
| Molecular Formula | C₅H₆N₂O[1][3][4][5] · HCl |
| Molecular Weight | 146.57 g/mol (Salt); 110.11 g/mol (Free Base) |
| SMILES | CC1=CN=C(O)N=C1.Cl |
| InChI Key | IPYDCQOCPSBFRW-UHFFFAOYSA-N |
Tautomeric Equilibrium & Salt Formation
The structural integrity of 5-methyl-2-pyrimidinol is defined by its lactam-lactim tautomerism.[1] While the aromatic 2-hydroxy form allows for O-alkylation, the 2-oxo form is thermodynamically favored in neutral media.[1][3] The hydrochloride salt locks the nitrogen lone pair, preventing oxidation and facilitating handling.[2][3]
Figure 1: Tautomeric equilibrium shifting toward the stable hydrochloride salt form.[1]
Part 2: Physicochemical Properties[1][2][3]
| Parameter | Value / Observation | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage.[1][3] |
| Melting Point | 210–215 °C (Decomposition) | Free base melts lower (~155 °C); Salt decomposes upon melting.[2][3] |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexane, Toluene | Dissolves readily in polar protic solvents due to ionic character.[2][3] |
| pKa | ~2.5 (Protonated N) / ~9.2 (OH) | Estimated values based on pyrimidine core electronics.[1][2][3] |
| Hygroscopicity | Moderate | Store under inert atmosphere (Argon/N2) to prevent caking.[1][2][3] |
Part 3: Synthetic Pathways[5]
The synthesis of 5-methyl-2-pyrimidinol hydrochloride typically follows a condensation strategy involving a C3 synthon and a urea derivative.[1]
Method A: Condensation of Urea and Methylmalonaldehyde (Primary Route)
This is the most atom-economical route, utilizing the "3 + 3" cyclization strategy.[2]
-
Reactants: Urea (N-C-N fragment) + Methylmalonaldehyde (or its acetal equivalent, e.g., 1,1,3,3-tetraethoxy-2-methylpropane).[1][2][3]
-
Catalyst: Acidic conditions (HCl/EtOH) promote the cyclization and dehydration.[2][3]
-
Mechanism: Acid-catalyzed attack of urea nitrogens on the bis-aldehyde/acetal carbons followed by aromatization.[1][3]
Method B: Hydrolysis of 2-Amino-5-methylpyrimidine[1]
-
Reagent: Nitrous acid (NaNO₂/HCl) generates the diazonium salt in situ.[2][3]
-
Transformation: The unstable diazonium species undergoes rapid hydrolysis to yield the 2-hydroxy derivative.[1][2][3]
Figure 2: Primary synthetic workflow via condensation of urea and C3-synthons.
Part 4: Applications in Drug Discovery
1. Precursor to 2-Chloro-5-methylpyrimidine
The most significant utility of CAS 41398-85-0 is its conversion to 2-chloro-5-methylpyrimidine via reaction with Phosphorus Oxychloride (POCl₃).[1] The chlorine atom at the 2-position is highly labile to nucleophilic aromatic substitution (SɴAr), making it a "privileged scaffold" for:
-
Suzuki-Miyaura Coupling: Attachment of aryl groups for kinase inhibitor scaffolds.[1][3]
-
Buchwald-Hartwig Amination: Introduction of amine side chains.[1][3]
2. Nucleoside Analog Synthesis
The 5-methyl-2-pyrimidinol core mimics the thymine base.[1] It is used to synthesize:
-
Modified Nucleobases: For studying DNA/RNA stability and base-pairing fidelity.[1][3]
-
Antiviral Agents: Where the 5-methyl group provides steric bulk that can inhibit viral polymerases.[1][3]
3. Kinase Inhibitors (PI3K/mTOR)
Research indicates that 2-aminopyrimidine derivatives derived from this core are potent inhibitors of the PI3K/Akt/mTOR pathway, a critical target in oncology.[2] The 5-methyl group often occupies a hydrophobic pocket in the ATP-binding site of the kinase, enhancing selectivity.[1]
Part 5: Analytical Characterization[1][5]
To validate the identity of 5-Methyl-2-pyrimidinol hydrochloride, the following spectral characteristics are diagnostic.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 8.20 – 8.40 ppm (s, 2H): Aromatic protons at positions 4 and 6.[2][3] Due to the symmetry of the pyrimidine ring (and rapid tautomerism), these often appear as a singlet or a very tight doublet.[2][3]
-
δ 2.10 – 2.20 ppm (s, 3H): Methyl group at position 5.[2][3]
-
δ ~11.0 – 13.0 ppm (br s, 1H): Exchangeable proton (OH/NH), often broadened or invisible depending on water content/acidity.[2][3]
Mass Spectrometry (ESI)
Part 6: Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Statement | Code | Precaution |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] Wash hands thoroughly after handling.[2][3] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] Wear protective gloves. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] Use eye protection. |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][3] Use in a fume hood.[2][3] |
Storage Protocol:
References
-
ChemicalBook. (2025).[2][3] 2-Hydroxy-5-methylpyrimidine Properties and Suppliers. Retrieved from [2]
-
Sigma-Aldrich. (2025).[1][2][3] 5-Methyl-2-pyrimidinol hydrochloride Product Information. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[2][3] PubChem Compound Summary: 5-Methylcytosine and Derivatives. Retrieved from [2][3]
-
BenchChem. (2025).[2][3] Synthesis of Pyrimidine Derivatives: Technical Guide. Retrieved from [2]
-
ResearchGate. (2021). Unusual ring-opening reaction of 4-benzyl-5-methyl-2-aryloxazole N-oxides with POCl3. (Contextual reference for POCl3 reactivity). Retrieved from
Sources
An In-depth Technical Guide to 5-Methyl-2-hydroxypyrimidine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5-methyl-2-hydroxypyrimidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the nuanced structural details of the molecule, including a critical examination of its tautomeric forms. A detailed, field-proven synthetic protocol is presented, alongside a thorough guide to its analytical characterization using modern spectroscopic techniques. Furthermore, this document explores the compound's emerging role as a versatile building block in the design and development of targeted therapeutics, particularly kinase inhibitors implicated in key oncogenic signaling pathways.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Its prevalence in nature, most notably as a core component of the nucleobases uracil, cytosine, and thymine, has made it a focal point for the design of therapeutic agents that can modulate fundamental biological processes. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
5-Methyl-2-hydroxypyrimidine hydrochloride emerges as a particularly valuable synthon in this context. Its carefully positioned functional groups—a nucleophilic hydroxyl group, a basic pyrimidine core, and a lipophilic methyl group—offer a rich chemical handle for the construction of complex molecular architectures. This guide aims to provide a deep understanding of its chemical nature and unlock its potential for the rational design of next-generation therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-methyl-2-hydroxypyrimidine hydrochloride is fundamentally defined by the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this specific derivative, a methyl group is substituted at the 5-position, and a hydroxyl group is at the 2-position. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many synthetic and biological applications.
Tautomerism: A Critical Consideration
A crucial aspect of the chemical identity of 2-hydroxypyrimidines is the existence of lactam-lactim tautomerism. The "2-hydroxy" nomenclature refers to the enol (lactim) form, while the keto (lactam) form is named 5-methylpyrimidin-2(1H)-one. In the solid state and in polar solvents, the equilibrium strongly favors the lactam form due to the greater stability of the amide group. The hydrochloride salt will protonate one of the ring nitrogens, further influencing this equilibrium. Understanding this tautomerism is paramount, as the dominant form in a given environment will dictate its reactivity and intermolecular interactions. Theoretical studies suggest that while the hydroxy form may exist in the gas phase, the oxo (keto) form is favored in polar solvents.
Caption: Tautomeric equilibrium between the lactam and lactim forms of 5-methyl-2-hydroxypyrimidine.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 41398-85-0 | |
| Molecular Formula | C₅H₆N₂O·HCl | |
| Molecular Weight | 146.57 g/mol | |
| Melting Point | 211 °C | |
| Appearance | White to off-white powder | |
| pKa | 9.33 ± 0.10 (Predicted) |
Synthesis of 5-Methyl-2-hydroxypyrimidine Hydrochloride
The synthesis of 2-hydroxypyrimidine derivatives is a well-established area of organic chemistry, with the most common and robust method being the condensation of a β-dicarbonyl compound or its equivalent with urea or a related synthon. The following protocol outlines a reliable and scalable synthesis of 5-methyl-2-hydroxypyrimidine, which can then be converted to its hydrochloride salt.
Synthetic Workflow
Caption: Synthetic workflow for 5-methyl-2-hydroxypyrimidine HCl.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Methyl-2-hydroxypyrimidine
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add urea (1.0 equivalent) and ethanol (200 mL). Stir the mixture to dissolve the urea.
-
Addition of Acid Catalyst: To the stirred solution, add concentrated hydrochloric acid (0.2 equivalents) dropwise.
-
Addition of β-Dicarbonyl Equivalent: Slowly add 3,3-dimethoxy-2-methylpropanal (1.1 equivalents) to the reaction mixture through the dropping funnel over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. A white precipitate will form. Filter the solid and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 5-methyl-2-hydroxypyrimidine as a white crystalline solid.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 5-methyl-2-hydroxypyrimidine in a minimal amount of absolute ethanol.
-
Acidification: To this solution, add a solution of hydrochloric acid in ethanol (prepared by bubbling dry HCl gas through cold ethanol or by careful addition of acetyl chloride to ethanol) dropwise until the pH is acidic (pH 1-2).
-
Precipitation and Isolation: A white precipitate of 5-methyl-2-hydroxypyrimidine hydrochloride will form. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Drying: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 5-methyl-2-hydroxypyrimidine hydrochloride. A combination of spectroscopic methods provides a comprehensive structural elucidation.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | - Singlet for the methyl protons (~2.1-2.3 ppm)- Singlet for the two equivalent pyrimidine ring protons (~7.8-8.0 ppm)- Broad singlet for the N-H/O-H protons (variable, downfield) |
| ¹³C NMR (DMSO-d₆) | - Signal for the methyl carbon (~15-20 ppm)- Signals for the pyrimidine ring carbons (~110-160 ppm)- Signal for the carbonyl/enol carbon (~160-170 ppm) |
| FT-IR (KBr, cm⁻¹) | - Broad N-H/O-H stretching (~3200-2800 cm⁻¹)- C=O stretching (lactam form) (~1650-1680 cm⁻¹)- C=N and C=C stretching (~1600-1400 cm⁻¹)- C-H stretching (~3000-2850 cm⁻¹) |
| Mass Spec. (ESI+) | - [M+H]⁺ peak corresponding to the free base (m/z ~111.05) |
Analytical Workflow
Caption: Workflow for the analytical characterization of 5-methyl-2-hydroxypyrimidine HCl.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
The 2-aminopyrimidine scaffold, of which 5-methyl-2-hydroxypyrimidine is a close analog, is a "privileged" structure in kinase inhibitor design.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal starting point for developing potent and selective inhibitors.
Targeting Key Oncogenic Pathways
Aberrant activation of signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Mitogen-Activated Protein Kinase (MAPK) pathways is a hallmark of many cancers.[2][3] These pathways regulate critical cellular processes including proliferation, survival, and differentiation. Consequently, small molecule inhibitors targeting the kinases within these cascades are a major focus of modern oncology drug discovery.
Caption: Simplified representation of the PI3K/Akt/mTOR and MAPK signaling pathways, highlighting potential targets for inhibitors derived from 5-methyl-2-hydroxypyrimidine.
The structure of 5-methyl-2-hydroxypyrimidine hydrochloride provides a versatile platform for generating libraries of compounds to screen against various kinases. The hydroxyl group can be functionalized to introduce moieties that interact with specific pockets in the ATP-binding site, while the methyl group can be used to tune lipophilicity and explore hydrophobic interactions. The pyrimidine core itself acts as the hinge-binding element.
Future Directions and Potential
The development of dual PI3K/mTOR inhibitors and selective MAPK pathway inhibitors is an active area of research.[4][5] The 5-methyl-2-hydroxypyrimidine scaffold is well-suited for the synthesis of such targeted agents. By employing structure-based drug design and combinatorial chemistry approaches, novel and potent kinase inhibitors can be developed from this promising starting material.
Conclusion
5-Methyl-2-hydroxypyrimidine hydrochloride is a valuable and versatile building block for drug discovery. Its straightforward synthesis, well-defined chemical properties, and relevance as a scaffold for kinase inhibitors make it a compound of high interest for medicinal chemists. This technical guide has provided a comprehensive overview of its structure, synthesis, and potential applications, offering a solid foundation for researchers to leverage this molecule in the development of novel therapeutics.
References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6916. [Link]
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Medicinal Chemistry Letters, 9(5), 459-464. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. (2022). Molecules, 27(15), 4976. [Link]
-
Synthesis of hydroxypyrimidine derivatives via three component assembly. (2015). ResearchGate. [Link]
-
2-Methyl-5-hydroxypyridine. PubChem. [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (2022). Journal of Heterocyclic Chemistry, 59(10), 1845-1856. [Link]
-
Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. (2007). Current Opinion in Investigational Drugs, 8(12), 1065-1078. [Link]
-
2-mercaptopyrimidine. Organic Syntheses. [Link]
-
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2021). International Journal of Molecular Sciences, 22(13), 7187. [Link]
-
Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (2022). International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]
- Method for preparation of 5-substituted pyrimidines. (2014).
-
13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). NP-MRD. [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry, 28(2), 469-470. [Link]
-
Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. (2015). Tetrahedron Letters, 56(23), 3621-3624. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (1987). Journal of Heterocyclic Chemistry, 24(5), 1333-1335. [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). Molecules, 30(8), 1-18. [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry, 118109. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). Molecules, 27(4), 1369. [Link]
-
Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5649-5658. [Link]
-
An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. (2018). RSC Advances, 8(31), 17359-17366. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology, 12, 819128. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. (2025). Signal Transduction and Targeted Therapy, 10(1), 1-20. [Link]
-
Synthesis of 5-hydroxythieno[2,3-d]pyrimidin-6(5H)-one derivatives by the reaction of 2-(4-chloropyrimidin-5-yl). (2018). Semantic Scholar. [Link]
- Process for the production of 2-hydroxypyridine. (1990).
-
2-Hydroxy-5-methylpyridine. PubChem. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p. (2020). ORCA - Cardiff University. [Link]
-
How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2023). Materials, 16(18), 6296. [Link]
-
Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. (2022). ChemRxiv. [Link]
-
FT-IR and GC-MS characterization of bioactive compounds from the root extract of Anacyclus pyrethrum Linn. (2024). International Journal of Environment, Agriculture and Biotechnology, 9(5), 1-7. [Link]
- Method for preparation of 5-substituted pyrimidines. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products | MDPI [mdpi.com]
A Technical Guide to the Structural and Functional Divergence of 5-methyl-2-pyrimidinol hydrochloride and Thymine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth comparative analysis of 5-methyl-2-pyrimidinol hydrochloride and thymine, two molecules sharing a 5-methylpyrimidine core yet exhibiting profound differences in structure, physicochemical properties, and functional roles. Thymine, as 5-methyluracil, is a canonical nucleobase fundamental to the structure of deoxyribonucleic acid (DNA). In contrast, 5-methyl-2-pyrimidinol hydrochloride is a synthetic pyrimidine derivative primarily utilized as a chemical intermediate. This document elucidates their key structural distinctions, including tautomeric forms and the impact of the hydrochloride salt, compares their physicochemical properties, and discusses their divergent applications in biological systems and chemical synthesis. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these related but distinct chemical entities.
Introduction
The pyrimidine ring is a foundational heterocyclic scaffold present in a vast array of biologically significant molecules and synthetic compounds.[1] Among its derivatives, thymine holds a preeminent position as one of the four primary nucleobases in DNA, where it is essential for encoding genetic information.[2] Its structure, particularly its capacity for specific hydrogen bonding with adenine, is critical for the stability and replication of the genetic code.[3][4]
This guide focuses on a comparative analysis between thymine and a synthetic structural isomer, 5-methyl-2-pyrimidinol, presented here as its hydrochloride salt. While both molecules are built upon a 5-methylpyrimidine framework, the arrangement of their functional groups leads to dramatically different chemical behaviors and applications. Thymine is a product of evolutionary biochemistry, integral to life, whereas 5-methyl-2-pyrimidinol hydrochloride is a product of synthetic chemistry, serving as a versatile building block in medicinal chemistry and materials science.[1] Understanding their structural nuances is paramount for professionals engaged in drug design, molecular biology, and synthetic organic chemistry.
Molecular Structure and Isomerism
The fundamental difference between thymine and 5-methyl-2-pyrimidinol lies in the oxidation state and substitution pattern of the pyrimidine ring.
Thymine (5-methyluracil)
Thymine is systematically named 5-methylpyrimidine-2,4(1H,3H)-dione.[5] This nomenclature highlights its key structural features: a pyrimidine ring with a methyl group at the C5 position and two carbonyl (keto) groups at the C2 and C4 positions.[6] In biological systems and under standard conditions, thymine predominantly exists in the dioxo (lactam) tautomeric form, which is crucial for its hydrogen bonding pattern with adenine.[7]
Caption: Chemical structure of Thymine in its predominant lactam form.
5-methyl-2-pyrimidinol hydrochloride
5-methyl-2-pyrimidinol hydrochloride is the salt form of 5-methylpyrimidin-2-ol.[8] Its structure features a methyl group at C5 and a hydroxyl (-OH) group at the C2 position. The C4 position is an unsubstituted carbon atom within the aromatic ring. This compound represents the enol (lactim) tautomer. The hydrochloride salt is formed by the protonation of one of the basic ring nitrogen atoms (typically at the N1 position), which stabilizes the molecule and often enhances its solubility in polar solvents.[9]
Caption: Structure of 5-methyl-2-pyrimidinol hydrochloride.
Tautomerism: The Decisive Structural Difference
The relationship between these molecules is best understood through the lens of lactam-lactim tautomerism. Tautomers are isomers that readily interconvert, and in pyrimidine chemistry, this typically involves the migration of a proton between a ring nitrogen and an exocyclic oxygen.
-
Thymine exists primarily in the lactam (amide) form, with C=O double bonds and protons on the ring nitrogens.
-
5-methyl-2-pyrimidinol represents the lactim (enol) form, with a C=N double bond in the ring and a hydroxyl group.
The presence of a second carbonyl group at the C4 position in thymine strongly favors the lactam form, which is thermodynamically more stable. The absence of this group in 5-methyl-2-pyrimidinol allows the lactim form to be more readily isolated and utilized, particularly as its hydrochloride salt.
Caption: Tautomeric forms defining Thymine and 5-methyl-2-pyrimidinol.
Physicochemical Properties: A Comparative Overview
The structural differences manifest directly in the physicochemical properties of the two compounds. The data below is compiled for thymine and the free base of 5-methyl-2-pyrimidinol for a more direct comparison, with properties of the hydrochloride salt also noted.
| Property | Thymine (5-methyluracil) | 5-methyl-2-pyrimidinol | 5-methyl-2-pyrimidinol HCl |
| Molecular Formula | C₅H₆N₂O₂[10] | C₅H₆N₂O[11] | C₅H₇ClN₂O[9] |
| Molar Mass ( g/mol ) | 126.115[7][10] | 110.11[11] | 146.58[8] |
| Appearance | White crystalline powder[12][13] | White powder[11] | Solid[8][9] |
| Melting Point (°C) | 316 - 317 (decomposes)[7][10] | 211[11] | Not specified |
| Solubility in Water | 3.82 g/L (low)[7] | Slightly soluble | Generally enhanced over free base |
| Acidity (pKa) | 9.7[7] | 9.33 (predicted)[11] | Acidic due to HCl |
Synthesis and Derivatization
Synthesis of Thymine
Thymine can be synthesized through various laboratory methods. A common approach involves the condensation of urea with an appropriate β-keto ester, such as ethyl α-formylpropionate, followed by cyclization.[7][14] Another route is the direct methylation of uracil at the C5 position.[3][15] Biologically, it is synthesized from uridine monophosphate (UMP).[10]
Synthesis of 5-methyl-2-pyrimidinol hydrochloride
As a synthetic chemical, 5-methyl-2-pyrimidinol and its hydrochloride salt are produced through targeted organic synthesis routes. These routes often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine-like reagent, followed by acidification to form the hydrochloride salt. The synthesis of pyrimidine derivatives is a broad field, with many established procedures.[16][17] The hydrochloride salt form is advantageous for purification, stability, and handling.[18]
Biological Role vs. Chemical Application
Thymine: A Pillar of Molecular Biology
Thymine's role is exclusively biological and of fundamental importance. As a component of DNA, it:
-
Forms Base Pairs: Specifically pairs with adenine via two hydrogen bonds, forming the "rungs" of the DNA double helix.[4][19]
-
Ensures Genetic Stability: The A-T pairing is crucial for the structural integrity of DNA and the fidelity of DNA replication and transcription.[2][10]
-
Distinguishes DNA from RNA: The presence of thymine instead of uracil (which lacks the 5-methyl group) is a key distinction between DNA and RNA.[3][4]
5-methyl-2-pyrimidinol hydrochloride: A Synthetic Workhorse
5-methyl-2-pyrimidinol hydrochloride does not have a known natural biological role. Its value lies in its utility as a chemical intermediate. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, and derivatives are investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][20] This compound provides a starting point for creating more complex molecules by leveraging the reactivity of its hydroxyl group and the pyrimidine ring.
Experimental Protocols: A Framework for Comparative Analysis
To empirically validate the differences between these two compounds, a researcher could follow a structured analytical workflow. This protocol is a self-validating system designed to confirm identity and purity based on the distinct physicochemical properties of each molecule.
Step-by-Step Comparative Workflow
-
Material Acquisition and Handling:
-
Obtain certified standards of thymine and 5-methyl-2-pyrimidinol hydrochloride.
-
Handle all compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Review Material Safety Data Sheets (MSDS) prior to use.[9]
-
-
Solubility Testing:
-
Prepare saturated solutions of each compound in deionized water and a nonpolar solvent (e.g., hexane) at a controlled temperature (e.g., 25 °C).
-
Rationale: This test will quantitatively confirm the expected low solubility of thymine in water and the likely enhanced aqueous solubility of the hydrochloride salt compared to its free base.[7][13] Both should be insoluble in hexane.
-
-
Melting Point Determination:
-
Spectroscopic Analysis (¹H NMR):
-
Prepare solutions of each compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR spectra.
-
Expected Results & Causality:
-
Thymine: Expect to see a signal for the methyl group (~1.8 ppm), a signal for the C6-H proton, and signals for the N-H protons.
-
5-methyl-2-pyrimidinol HCl: Expect a signal for the methyl group, distinct signals for the aromatic C4-H and C6-H protons, and a downfield signal for the O-H proton and protonated N-H. The chemical shifts will differ significantly from thymine due to the different electronic environment of the aromatic lactim versus the non-aromatic lactam ring.
-
-
-
Data Validation and Interpretation:
-
Compare all experimental data (solubility, melting point, NMR shifts) against literature values and the known structures.
-
The convergence of all data points provides a self-validating confirmation of the identity and structural differences of the two compounds.
-
Caption: Workflow for the comparative analysis of pyrimidine derivatives.
Conclusion
While originating from the same 5-methylpyrimidine core, thymine and 5-methyl-2-pyrimidinol hydrochloride are fundamentally disparate molecules. Thymine is a highly specific, evolutionarily refined nucleobase existing in a stable lactam form, essential for its role in the storage and transfer of genetic information in DNA. Conversely, 5-methyl-2-pyrimidinol hydrochloride is a synthetic chemical building block, representing the lactim tautomer, whose utility is derived from its potential for chemical modification in the development of novel compounds. For researchers in the life sciences and drug discovery, recognizing these profound structural, tautomeric, and functional distinctions is critical for the accurate design of experiments and the successful development of new chemical entities.
References
-
Wikipedia. (n.d.). Thymine. Retrieved from [Link]
-
Biology Online. (2023, October 23). Thymine - Definition and Examples. Retrieved from [Link]
-
Vedantu. (2021, May 24). Thymine: Structure, Functions & Importance in DNA | Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Thymine | Definition, Structure & Function. Retrieved from [Link]
-
News-Medical. (2021, March 19). What is Thymine?. Retrieved from [Link]
-
Grokipedia. (n.d.). Thymine. Retrieved from [Link]
-
Fiveable. (2025, August 15). Thymine Definition. Retrieved from [Link]
-
Pixorize. (n.d.). Thymine Mnemonic for MCAT. Retrieved from [Link]
-
PubMed. (n.d.). Thymine: a possible prebiotic synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of thymine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1135, Thymine. Retrieved from [Link]
-
MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. Retrieved from [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57345872, 2-(Chloromethyl)-5-methylpyrimidine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14779126, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from [Link]
-
MDPI. (2017, August 26). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators. Retrieved from [Link]
-
Eurekaselect. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thymine. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Comparative study of the stability of thiamine hydrochloride and pyridoxine hydrochloride in oral multivitamin products. Retrieved from [Link]
-
PMC. (n.d.). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Retrieved from [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Thymine: Biological Functions and Use in Bacterial Physiology_Chemicalbook [chemicalbook.com]
- 3. Thymine: Structure, Functions & Importance in DNA | Chemistry [vedantu.com]
- 4. fiveable.me [fiveable.me]
- 5. Thymine [webbook.nist.gov]
- 6. Thymine Mnemonic for MCAT [pixorize.com]
- 7. Thymine - Wikipedia [en.wikipedia.org]
- 8. 5-methyl-2-pyrimidinol hydrochloride | 17758-06-4 [sigmaaldrich.com]
- 9. 5-Methyl-2-pyrimidinol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. biologyonline.com [biologyonline.com]
- 11. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Thymine | 65-71-4 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. echemi.com [echemi.com]
- 19. study.com [study.com]
- 20. medcraveonline.com [medcraveonline.com]
Advanced Safety and Handling Guide: 2-Hydroxy-5-methylpyrimidine Hydrochloride
Executive Summary & Nomenclature Clarification
In the landscape of drug development and molecular biology, pyrimidine derivatives serve as foundational scaffolds for nucleoside analogs and epigenetic modulators. 2-Hydroxy-5-methylpyrimidine hydrochloride is a highly reactive, crystalline intermediate. However, researchers must navigate a critical nomenclature overlap: in commercial biochemical catalogs, "2-hydroxy-5-methylpyrimidine hydrochloride" is frequently utilized as a truncated synonym for its 4-amino derivative, 5-Methylcytosine hydrochloride (CAS 58366-64-6)[1],[2].
Because both the base pyrimidin-2-ol scaffold (CAS 41398-85-0) and its aminated epigenetic counterpart share the hydrochloride salt form, their physicochemical behaviors, degradation pathways, and occupational hazards are highly analogous[3],[4]. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters for this structural class, providing drug development professionals with a self-validating framework for safe handling, mechanistic toxicology, and experimental application.
Physicochemical Profiling & Hazard Assessment
Understanding the quantitative properties of these compounds is the first step in mitigating exposure risks. The hydrochloride salt form drastically increases aqueous solubility but introduces specific acidic hazards upon dissociation in ambient moisture.
Quantitative Data Summary
| Property | 2-Hydroxy-5-methylpyrimidine (Base/HCl) | 5-Methylcytosine Hydrochloride |
| CAS Number | 41398-85-0 (Base) / HCl variant | 58366-64-6[1] |
| Molecular Formula | C₅H₆N₂O · HCl | C₅H₈ClN₃O[5] |
| Molecular Weight | 146.57 g/mol | 161.59 g/mol [] |
| Physical State | Solid / Crystalline | Crystalline Solid[] |
| Storage Conditions | Desiccated, Room Temperature (RT) | Store at RT, protect from moisture[5] |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335[3] | Irritant (H315, H319, H335)[1] |
Mechanistic Toxicology & Exposure Control
The hazard profile of pyrimidine hydrochloride salts is primarily driven by their acidic nature upon dissolution.
Causality of Irritation (H315, H319, H335): When the fine crystalline dust contacts the moisture of the respiratory tract, eyes, or skin, the hydrochloride salt rapidly dissociates. This localized drop in pH leads to rapid protein denaturation in mucosal membranes, manifesting as the acute irritation described in standard safety data sheets[3]. Furthermore, the pyrimidine ring itself can non-specifically interact with cellular components, necessitating strict controls against inhalation (H332) and ingestion (H302)[3].
To prevent aerosolization and mucosal contact, handling must follow a strict, linear workflow utilizing EN 166 compliant eye protection and EN 340 protective clothing[3].
Fig 1: End-to-end safety workflow for handling pyrimidine hydrochloride salts.
Experimental Workflows: Safe Handling & Synthesis Protocols
To ensure scientific integrity, every procedure involving 2-hydroxy-5-methylpyrimidine hydrochloride must be treated as a self-validating system. The following protocols detail not just the how, but the why behind each step.
Protocol A: Safe Reconstitution for in vitro Assays
This protocol is designed for researchers utilizing the compound (or its 5-methylcytosine variant) in epigenetic DNA methylation studies[5],[].
-
Step 1: Environmental Preparation & Anti-Static Control
-
Action: Wipe down the analytical balance inside a Class II fume hood with a damp lint-free cloth. Use an anti-static gun on the weighing boat.
-
Causality: Pyrimidine hydrochloride crystals are highly prone to static charge. Static repulsion can cause the fine powder to aerosolize or "jump," increasing inhalation risk (H332) and resulting in inaccurate molarities.
-
-
Step 2: Gravimetric Dispensing
-
Action: Don a P100/N95 respirator, nitrile gloves, and chemical goggles. Weigh the required mass using a closed-draft shield.
-
Causality: The respirator mitigates the H335 (respiratory irritation) hazard caused by micro-dust generated during spatulation[3].
-
-
Step 3: Solvent Addition and Dissolution
-
Action: Add the solvent (e.g., DMSO or sterile nuclease-free water) directly to the weighing vessel before transferring to a volumetric flask. Agitate gently.
-
Causality: Adding solvent to the powder (rather than powder to solvent) prevents dry-powder aerosolization during transfer.
-
-
Step 4: Self-Validation Check
-
Action: Hold the reconstituted solution against a stark black background under bright light.
-
Validation: The system validates itself if no light-scattering micro-crystals are visible. Incomplete dissolution skews downstream epigenetic assay concentrations and indicates a need for mild sonication.
-
Protocol B: Electrophilic Chlorination of the Pyrimidine Ring
For drug development professionals synthesizing nucleoside analogs, converting the 2-hydroxy group to a leaving group (e.g., via POCl₃) is a standard synthetic step.
-
Step 1: Inert Atmosphere Setup
-
Action: Flush a round-bottom flask with Argon and maintain positive pressure.
-
Causality: The hydrochloride salt is hygroscopic. Ambient moisture will violently react with chlorinating agents (like POCl₃), generating excessive HCl gas and degrading the pyrimidine ring.
-
-
Step 2: Reagent Introduction
-
Action: Suspend 2-hydroxy-5-methylpyrimidine hydrochloride in anhydrous toluene. Add POCl₃ dropwise at 0°C, followed by a catalytic amount of N,N-dimethylaniline.
-
Causality: The base neutralizes the liberated HCl, driving the equilibrium forward while preventing the acidic cleavage of the methyl group.
-
-
Step 3: Reflux and Kinetic Monitoring
-
Action: Heat to 110°C for 4 hours. Monitor via TLC (Hexane:EtOAc).
-
Causality: The conversion of the highly polar 2-hydroxy compound to the lipophilic 2-chloro derivative will show a distinct upward shift in Rf value.
-
-
Step 4: Self-Validation Check
-
Action: Quench a 0.1 mL aliquot in ice water, extract with EtOAc, and run a rapid MS (Mass Spectrometry).
-
Validation: The system is validated when the M+ peak shifts appropriately (accounting for the loss of OH and addition of Cl, with the characteristic 3:1 isotopic ratio of chlorine), confirming successful functionalization before bulk quenching.
-
Epigenetic Applications in Drug Development
Beyond basic synthesis, the 4-amino derivative of this scaffold (5-methylcytosine hydrochloride) is the cornerstone of epigenetics[5]. In mammalian genomes, the methylation of cytosine at the 5-position is catalyzed by DNA methyltransferases (DNMTs). This modification does not alter the genetic sequence but acts as a critical signaling mechanism to repress gene transcription, a pathway heavily targeted in modern oncology and epigenetic drug development[].
Fig 2: Role of 5-methylcytosine in epigenetic transcriptional repression.
By understanding both the chemical hazards of the hydrochloride salt and its profound biological utility, researchers can safely leverage pyrimidine derivatives to advance nucleoside analog synthesis and epigenetic therapies.
References
-
PubChem Database Title: 5-Methylcytosine hydrochloride (CID 94029) Source: National Center for Biotechnology Information URL:[Link]
Sources
- 1. 5-Methylcytosine hydrochloride | C5H8ClN3O | CID 94029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylcytosine hydrochloride | C5H8ClN3O | CID 94029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
5-methyl-2-pyrimidinol hydrochloride molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methyl-2-Pyrimidinol Hydrochloride
Executive Summary
5-Methyl-2-pyrimidinol hydrochloride (CAS: 17758-06-4) serves as a critical heterocyclic scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral agents. As a functionalized pyrimidine, its utility is defined by the lactam-lactim tautomerism of the parent base and the enhanced solubility and stability provided by the hydrochloride salt form. This guide provides a definitive technical profile, structural analysis, and validated handling protocols for integrating this intermediate into drug discovery workflows.
Part 1: Molecular Identity & Physicochemical Properties
The following data establishes the baseline identity for 5-methyl-2-pyrimidinol hydrochloride. Researchers must distinguish between the free base (often referred to as thymine enol ether derivatives or simply 2-hydroxy-5-methylpyrimidine) and the hydrochloride salt utilized for improved crystallinity and water solubility.
Core Data Table
| Property | Specification | Notes |
| Chemical Name | 5-Methyl-2-pyrimidinol hydrochloride | Synonyms: 2-Hydroxy-5-methylpyrimidine HCl; 5-Methyl-2(1H)-pyrimidinone HCl |
| CAS Number | 17758-06-4 | Free Base CAS: 41398-85-0 |
| Molecular Formula | C₅H₇ClN₂O | Formally denoted as C₅H₆N₂O[1][2][3][4][5] · HCl |
| Molecular Weight | 146.57 g/mol | Free Base MW: 110.11 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere |
| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar organics (DCM, Hexane) |
| Melting Point | >210 °C (Decomposes) | High lattice energy typical of pyrimidine salts |
| Acidity (pKa) | ~9.3 (Free base, predicted) | HCl salt creates an acidic microenvironment in solution |
Part 2: Tautomerism & Structural Analysis
Understanding the structural behavior of this compound is vital for reaction planning. In solution, the free base exists in dynamic equilibrium between the lactim (2-pyrimidinol) and lactam (2-pyrimidinone) forms.
-
Solid State/Salt Form: The hydrochloride salt protonates the ring nitrogen (typically N1 or N3), stabilizing the cationic species and often favoring the oxo-form character in crystal lattices.
-
Reactivity Implication: When used in nucleophilic substitutions (e.g., chlorination with POCl₃ to generate 2-chloro-5-methylpyrimidine), the reaction proceeds through the tautomeric enol form.
Diagram 1: Tautomeric Equilibrium & Protonation
Caption: The dynamic shift between lactam and lactim forms, and the stabilization provided by HCl protonation.
Part 3: Synthetic Applications & Mechanism
5-Methyl-2-pyrimidinol hydrochloride is rarely the final product; it is a "linchpin" intermediate. Its primary utility lies in converting the C2-oxygen functionality into a leaving group (Cl, Br, OTs) or using the nitrogen for N-alkylation.
Key Reaction Pathways
-
Chlorination (Activation): Reaction with phosphorus oxychloride (POCl₃) yields 2-chloro-5-methylpyrimidine . This is the most common workflow, creating an electrophile for S_NAr reactions.
-
Suzuki-Miyaura Coupling: The 2-chloro derivative serves as a coupling partner for aryl boronic acids, essential for building biaryl kinase inhibitors.
-
N-Alkylation: Under basic conditions (e.g., K₂CO₃, DMF), the lactam form can be alkylated at N1, useful for creating N-substituted pyrimidinone drugs.
Diagram 2: Synthetic Workflow
Caption: Transformation of 5-methyl-2-pyrimidinol HCl into bioactive scaffolds via chlorination and coupling.
Part 4: Experimental Protocols
Protocol A: Generation of Free Base from HCl Salt
Context: Many organometallic reactions require the free base to prevent catalyst poisoning.
-
Dissolution: Dissolve 10.0 g (68.2 mmol) of 5-methyl-2-pyrimidinol hydrochloride in 50 mL of deionized water.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ or 2M NaOH while stirring until pH reaches ~7–8. A precipitate should form.[6]
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Note: Pyrimidinols can be water-soluble; if yield is low, use continuous extraction or n-Butanol.
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: Check melting point (Target: ~210–212 °C).
Protocol B: Storage & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Absorption of atmospheric water alters stoichiometry and can hydrolyze sensitive downstream reagents (e.g., POCl₃).
-
Recommendation: Store in a tightly sealed container within a desiccator or under nitrogen at room temperature (RT). Re-test water content (Karl Fischer titration) if the container has been opened frequently.
Part 5: Analytical Characterization
To validate the identity of 5-methyl-2-pyrimidinol hydrochloride, use the following expected signals:
-
¹H NMR (DMSO-d₆):
-
δ 2.15 ppm (s, 3H): Methyl group at C5.
-
δ 8.20–8.50 ppm (s, 2H): Aromatic protons at C4 and C6 (often appear as a singlet due to symmetry in the salt form).
-
Broad singlet (>10 ppm): Exchangeable protons (OH/NH and HCl).
-
Note: The chemical shift of aromatic protons in the HCl salt will be downfield compared to the free base due to the electron-withdrawing effect of the positive charge.
-
-
Mass Spectrometry (LC-MS):
-
ESI+: m/z = 111.1 [M+H]⁺ (Detects the cationic free base mass).
-
References
-
Sigma-Aldrich. 5-Methyl-2-pyrimidinol hydrochloride Product Specification. Retrieved from
-
PubChem. Compound Summary for CID 329776795: 5-Methyl-2-pyrimidinol hydrochloride. National Library of Medicine. Retrieved from
-
ChemicalBook. 2-Hydroxy-5-methylpyrimidine hydrochloride Properties and Suppliers. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 2-Hydroxypyrimidine hydrochloride. Retrieved from
Sources
- 1. synchem.de [synchem.de]
- 2. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]
- 3. 5-methyl-2-pyrimidinol hydrochloride | 17758-06-4 [sigmaaldrich.com]
- 4. 2-羟基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 5-Methyl-2-pyrimidinol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Privileged Scaffold: 5-Methyl-2-pyrimidinol in Advanced Heterocyclic Chemistry and Drug Design
Executive Summary
In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives stand as foundational building blocks. Among these, 5-methyl-2-pyrimidinol (often utilized as its highly stable hydrochloride salt, CAS No. 41398-85-0) has emerged as a multifaceted heterocyclic scaffold 1. Its unique structural mimicry of endogenous nucleobases (specifically 5-methylcytosine and thymine) makes it an indispensable intermediate for synthesizing nucleoside analogs, enzyme inhibitors, and novel therapeutics targeting central nervous system (CNS) disorders and oncology.
This technical guide provides an in-depth analysis of the electronic properties, synthetic methodologies, and pharmacological applications of 5-methyl-2-pyrimidinol, engineered specifically for researchers and drug development professionals.
Structural & Electronic Properties: The Causality of Reactivity
The reactivity of 5-methyl-2-pyrimidinol is governed by two primary chemical phenomena: electron deficiency and lactim-lactam tautomerism .
The pyrimidine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms at the 1- and 3-positions. This electron withdrawal creates partial positive charges at the C2, C4, and C6 positions, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) 2.
Furthermore, the compound exists in a dynamic equilibrium between its lactim (5-methylpyrimidin-2-ol) and lactam (5-methylpyrimidin-2(1H)-one) forms. The choice of solvent and base during synthesis dictates which nucleophilic center (oxygen vs. nitrogen) is activated, allowing chemists to selectively drive O-alkylation or N-alkylation.
Tautomeric equilibrium dictating divergent synthetic pathways.
Experimental Protocol: Synthesis via SNAr Hydrolysis
The most robust and scalable method for synthesizing 5-methyl-2-pyrimidinol relies on the basic hydrolysis of 2-chloro-5-methylpyrimidine. This protocol is designed as a self-validating system , ensuring high yield and purity through built-in mechanistic checkpoints.
Mechanistic Rationale & Causality
The chlorine atom at the C2 position acts as an excellent leaving group. By introducing sodium hydroxide (NaOH), the hydroxide anion acts as a strong nucleophile. The heat applied overcomes the activation energy barrier, allowing the hydroxide to attack the electron-deficient C2 carbon, forming a resonance-stabilized Meisenheimer complex before the chloride is expelled 2.
Step-by-Step Methodology
-
Reaction Setup (Dissolution): In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-chloro-5-methylpyrimidine in a 2.5 M aqueous solution of NaOH (2.2 equivalents).
-
Causality: The excess base ensures complete formation of the nucleophile and neutralizes the HCl generated during the substitution, driving the reaction forward.
-
-
Execution (Heating): Heat the mixture to reflux (approx. 100°C) and stir vigorously for 4-6 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1).
-
Self-Validation: The disappearance of the high-Rf starting material spot and the appearance of a baseline spot (the sodium salt of the product) confirms complete conversion.
-
-
Workup & Precipitation: Cool the reaction mixture to 0°C in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise until the pH reaches 2-3.
-
Causality: Acidification protonates the intermediate, forming the highly stable 5-methyl-2-pyrimidinol hydrochloride salt, which drastically decreases its aqueous solubility at low temperatures, forcing precipitation 1.
-
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry under a high vacuum to yield the final product.
Step-by-step synthetic workflow via SNAr and acidic workup.
Applications in Epigenetics and Oncology
Beyond basic heterocyclic synthesis, the 5-methyl-2-pyrimidinol scaffold is a critical structural motif in epigenetic drug discovery. Because it closely mimics 5-methylcytosine—a primary epigenetic marker in mammalian DNA—derivatives of this compound are actively used to probe and modulate DNA methylation and repair pathways.
Targeting DNMT3B and MGMT
DNA methyltransferase 3 beta (DNMT3B) is responsible for de novo DNA methylation, a process frequently dysregulated in oncogenesis 3. Pyrimidinol analogs act as competitive inhibitors, preventing hypermethylation of tumor suppressor genes.
Similarly, the O-6-Methylguanine-DNA Methyltransferase (MGMT) protein is a DNA repair enzyme that protects cells against alkylating agents 4. Tumors overexpressing MGMT are highly resistant to chemotherapy (e.g., Temozolomide). By utilizing 5-methyl-2-pyrimidinol derivatives to structurally mimic methylated DNA moieties, researchers can develop pseudo-substrates that irreversibly bind and deplete MGMT, thereby restoring the tumor's sensitivity to alkylating chemotherapeutics.
Role of pyrimidine scaffolds in modulating epigenetic DNA repair pathways.
Quantitative Data & Physicochemical Profile
To facilitate rational drug design and synthetic planning, the quantitative physicochemical properties of the scaffold are summarized below. The hydrochloride salt form is predominantly used due to its superior handling characteristics and aqueous solubility 1.
| Property | Value | Causality / Significance in Research |
| Molecular Formula | C₅H₆N₂O (Base) / C₅H₇ClN₂O (HCl) | Defines the core heterocyclic framework for analog generation. |
| Molecular Weight | 110.11 g/mol (Base) / 146.57 g/mol (HCl) | Low molecular weight ensures high ligand efficiency (LE) in screening. |
| CAS Number | 41398-85-0 (HCl Salt) | Standardized identifier for GMP pharmaceutical sourcing. |
| pKa (Predicted) | ~9.05 | Dictates the pH required for tautomeric shift and deprotonation. |
| Solubility | Highly soluble in H₂O (HCl form) | Enhances bioavailability and allows for green-chemistry aqueous synthesis. |
Conclusion
5-Methyl-2-pyrimidinol is far more than a simple heterocyclic intermediate; it is a privileged scaffold that bridges the gap between fundamental organic synthesis and advanced pharmacological applications. By understanding the causality behind its electron-deficient nature and tautomeric behavior, scientists can precisely engineer reaction conditions to yield complex nucleoside analogs. Furthermore, its structural homology to epigenetic markers positions it at the forefront of next-generation oncology and CNS drug development.
References
- Chem960 - Cas no 41398-85-0 (5-Methylpyrimidin-2-ol hydrochloride).
- Benchchem - 5-Methyl-2-(methylthio)pyrimidine | Research Chemical.
- GeneCards - DNMT3B Gene.
- GeneCards - MGMT Gene.
Sources
solubility profile of 5-methyl-2-pyrimidinol hydrochloride in water
Solubility Profile of 5-Methyl-2-Pyrimidinol Hydrochloride in Water
Part 1: Executive Summary & Chemical Identity
5-Methyl-2-pyrimidinol hydrochloride (CAS: 17758-06-4) is a critical pyrimidine heterocycle often utilized as a pharmaceutical intermediate or building block in the synthesis of antiviral and antineoplastic agents.
To understand its solubility profile, one must first recognize its structural dynamics. In aqueous solution, the free base exists in a tautomeric equilibrium, predominantly favoring the lactam (2-oxo) form over the lactim (2-hydroxy) form.[1][2] The hydrochloride salt represents the protonated cationic species, which exhibits significantly enhanced aqueous solubility compared to the neutral free base.
Key Chemical Properties:
-
Systematic Name: 5-methylpyrimidin-2(1H)-one hydrochloride[3]
-
Molecular Formula:
[1][4] -
Molecular Weight: 146.58 g/mol (Salt); 110.11 g/mol (Free Base)[1][2]
-
Tautomerism: Exists primarily as 5-methyl-2(1H)-pyrimidinone in water.
Part 2: Thermodynamic Solubility Profile
The solubility of 5-methyl-2-pyrimidinol hydrochloride is not a static value; it is a dynamic function of solution pH and ionic strength. The profile follows a characteristic "U-shaped" curve typical of amphoteric heterocycles.
Aqueous Solubility (Native pH)
When dissolved in pure, unbuffered water, the hydrochloride salt dissociates to release the protonated pyrimidinium cation and chloride ions.[1][2] This release of protons lowers the solution pH.
-
Solubility Status: Highly Soluble (>50 mg/mL estimated).[1][2]
-
Solution pH: Acidic (typically pH 1.5 – 3.0 depending on concentration).[1][2]
-
Mechanism: The cationic charge disrupts the crystal lattice energy more effectively than the neutral dipole, allowing for extensive hydration by water molecules.
pH-Dependent Solubility & pKa
The compound possesses two critical ionization constants (pKa) that dictate its solubility limits.[2]
| Species | pH Range | Charge State | Solubility Behavior |
| Cation | pH < 2.0 | Positive (+1) | High. Dominant species for the HCl salt. |
| Neutral | pH 2.5 – 9.0 | Neutral (Zwitterionic resonance) | Minimum. The "intrinsic solubility" ( |
| Anion | pH > 9.5 | Negative (-1) | High. Deprotonation of the amide/hydroxyl moiety forms a soluble anion.[2] |
-
pKa
(Basic): ~2.2 – 2.5 (Protonation of N3).[1][2] -
pKa
(Acidic): 9.33 (Deprotonation of the lactam/hydroxyl group) [1].[1][2]
Temperature Dependence
Like most ionic salts, the dissolution of 5-methyl-2-pyrimidinol HCl is endothermic. Solubility increases with temperature.[5][6]
-
Recommendation: For process crystallization, cooling a saturated solution from 60°C to 5°C is an effective purification strategy, provided the pH is maintained to keep the salt form or adjusted to precipitate the free base.[1]
Part 3: Experimental Methodologies
To validate the solubility profile for regulatory or process development purposes, the following self-validating protocols are recommended.
Protocol A: Saturation Solubility (Shake-Flask Method)
Standard for determining thermodynamic solubility at a specific temperature.[1][2]
-
Preparation: Add excess 5-methyl-2-pyrimidinol HCl solid to 10 mL of degassed water (or buffer) in a glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Verification: Visually confirm the presence of undissolved solid throughout the duration. If all solid dissolves, add more.[1]
-
Sampling: Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm) against a standard curve.
-
pH Check: Measure the pH of the saturated solution at equilibrium. This is critical as the self-buffering capacity of the salt will alter the bulk pH.
Protocol B: Potentiometric pKa & Solubility Determination
Used to map the full pH profile.
-
Titration: Dissolve the HCl salt in water. Titrate with 0.1 M NaOH while monitoring pH.
-
Precipitation Point: Observe the onset of turbidity (precipitation of the free base) as pH rises above 2.5.[2]
-
Redissolution: Continue titrating past pH 9.5 to observe redissolution as the anionic species forms.
Part 4: Visualizations
Figure 1: Species Equilibrium & Dissociation Pathway
This diagram illustrates the structural transformation of the compound across the pH scale, explaining the solubility mechanism.[1]
Caption: pH-dependent speciation of 5-methyl-2-pyrimidinol. Solubility is highest in the Salt and Anion forms.[1][2]
Figure 2: Solubility Determination Workflow
A logic flow for accurately characterizing the solubility profile in a lab setting.
Caption: Step-by-step experimental workflow for determining thermodynamic solubility.
Part 5: Process Implications
For researchers developing formulations or synthesis pathways involving 5-methyl-2-pyrimidinol HCl:
-
Buffer Incompatibility: Avoid dissolving the HCl salt directly into high-molarity phosphate buffers at pH 7.0 without checking solubility limits. The buffering capacity may force the pH into the neutral range (3–9), causing the less soluble free base to crash out.[1][2]
-
Salt Disproportionation: In solid-state formulations, exposure to high humidity can lead to disproportionation, where the HCl is lost (as gas or to excipients), reverting the salt to the free base.[1]
-
Analytical Standard Prep: When preparing stock solutions for HPLC, use 0.1 N HCl or water as the diluent. Avoid pure methanol or acetonitrile if the concentration is high, as the salt may have lower solubility in organic solvents compared to water.
References
-
PubChem. (2025).[2][7] Compound Summary: 5-Methyl-2-pyrimidinol hydrochloride.[3][8] National Library of Medicine. Retrieved from [Link][1][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]
- 4. 5-methyl-2-pyrimidinol hydrochloride | 17758-06-4 [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methyl-2-pyrimidinol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Strategic Sourcing and Synthetic Applications of 5-Methyl-2-pyrimidinol Hydrochloride in Drug Development
Executive Summary
In the landscape of modern pharmaceutical development, pyrimidine scaffolds serve as the structural backbone for a vast array of biologically active molecules, including kinase inhibitors, nucleoside analogs, and central nervous system (CNS) therapeutics. Among these building blocks, 5-methyl-2-pyrimidinol hydrochloride (CAS: 41398-85-0 / 17758-06-4) has emerged as a critical synthetic intermediate[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its mechanistic utility, field-proven synthetic protocols, and the current global supply chain and pricing dynamics as of Q1 2026.
Chemical Properties and Mechanistic Utility
The free base form of this compound, 5-methyl-2-pyrimidinol, exists in a tautomeric equilibrium with 5-methyl-1H-pyrimidin-2-one[1]. This tautomerism can complicate precise stoichiometric reactions and lead to oxidative degradation during long-term storage.
To circumvent these issues, the compound is predominantly sourced and utilized as a hydrochloride salt . The protonation of the pyrimidine nitrogen locks the molecule into a stable configuration, drastically enhancing its solubility in polar aqueous media and providing superior oxidative stability[1].
From a mechanistic perspective, the molecule offers two highly valuable vectors for structural elaboration:
-
The C2-Hydroxyl/Keto Group: This position is highly susceptible to electrophilic activation. By converting the C2-oxygen into a robust leaving group (such as a chloride or triflate), the pyrimidine core becomes primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling[2].
-
The C5-Methyl Group: In medicinal chemistry, the C5-methyl group provides essential lipophilicity and steric bulk, often fitting perfectly into hydrophobic pockets of target kinases or enzymes, thereby increasing drug target affinity[2].
Experimental Workflow: Activation of the Pyrimidine Scaffold
To integrate 5-methyl-2-pyrimidinol hydrochloride into complex active pharmaceutical ingredients (APIs), chemists typically convert it into 2-chloro-5-methylpyrimidine (CAS: 22536-61-4)[3]. The following protocol outlines a self-validating system for this transformation.
Protocol: Chlorination via Phosphorus Oxychloride (POCl₃)
-
Objective: Convert the stable pyrimidinol salt into a highly reactive electrophile.
-
Causality & Reagent Selection: POCl₃ acts as both the solvent and the chlorinating agent. Because the starting material is an HCl salt, an organic base (e.g., N,N-dimethylaniline) is added. This base serves a dual purpose: it neutralizes the HCl to liberate the free pyrimidinol in situ, and it acts as a nucleophilic catalyst to form a highly reactive Vilsmeier-Haack-type intermediate, drastically accelerating the C-Cl bond formation.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried, argon-purged round-bottom flask, suspend 5-methyl-2-pyrimidinol hydrochloride (1.0 eq) in neat POCl₃ (5.0 eq). Slowly add N,N-dimethylaniline (0.5 eq) dropwise.
-
Activation: Heat the reaction mixture to reflux (approx. 105°C) for 3 to 4 hours.
-
In-Process Validation: Withdraw a 10 µL aliquot, quench it in cold water, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The protocol is self-validating: the highly polar pyrimidinol salt will remain at the baseline, while complete conversion is visually confirmed by the emergence of a single lipophilic spot (2-chloro-5-methylpyrimidine) at an Rf of ~0.6[3].
-
Quenching (Critical Step): Cool the flask to room temperature and remove excess POCl₃ under reduced pressure. Carefully pour the concentrated viscous residue over crushed ice. Causality: POCl₃ reacts violently with water. Maintaining a temperature near 0°C prevents the exothermic hydrolysis of the newly formed C-Cl bond back to the C-OH starting material.
-
Isolation: Extract the aqueous phase with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize any residual acid, dry over anhydrous Na₂SO₄, and concentrate to yield the target electrophile.
Workflow for the activation and derivatization of 5-methyl-2-pyrimidinol hydrochloride.
Global Supply Chain and Price Trends
The supply chain for 5-methyl-2-pyrimidinol hydrochloride is segmented into two primary tiers: Research/Catalog Grade (typically >95% purity for discovery chemistry) and Bulk/GMP Grade (for late-stage clinical and commercial manufacturing).
Prices fluctuate based on the availability of raw materials required for pyrimidine ring synthesis (such as urea and substituted malonaldehydes) and the energy costs associated with the stringent purification required to remove unreacted starting materials, which can poison downstream palladium catalysts.
Global supply chain logic and quality control progression for pyrimidinol derivatives.
Quantitative Data: Supplier and Pricing Comparison
The following table summarizes the current market landscape, highlighting the disparity between small-scale catalog pricing and bulk industrial sourcing.
| Supplier | Purity Grade | Catalog Quantity | Listed Price | Lead Time / Availability |
| Fluorochem | >95% (Research) | 1 g | £26.00 | In Stock[4] |
| Fluorochem | >95% (Research) | 10 g | £251.00 | In Stock[4] |
| Sigma-Aldrich | 95% (Standard) | Variable | Contract Pricing | Regional Dependent[5] |
| Pharmaffiliates | Reference Standard | Custom | Inquiry | Custom Synthesis[6] |
| Shaanxi Dideu / Bulk | 99.0% (Bulk API) | >1 kg | ~$0.10 - $10.00 / kg | Bulk Freight[3] |
Conclusion
For drug development professionals, the strategic sourcing of 5-methyl-2-pyrimidinol hydrochloride requires balancing purity needs with cost constraints. Utilizing the hydrochloride salt ensures long-term stability and consistency in early-stage discovery. Furthermore, mastering its conversion to reactive intermediates like 2-chloro-5-methylpyrimidine unlocks vast chemical space, enabling the rapid synthesis of high-value nucleoside and kinase-targeted therapeutics.
References
1.[5] Sigma-Aldrich. "5-methyl-2-pyrimidinol hydrochloride | 17758-06-4". sigmaaldrich.cn. URL: 2.[1] Chem960. "Cas no 41398-85-0 (5-Methylpyrimidin-2-ol hydrochloride)". chem960.com. URL: 3.[6] Pharmaffiliates. "Miscellaneous-impurities". pharmaffiliates.com. URL: 4.[4] Fluorochem. "5-methyl-2-pyrimidinol". fluorochem.co.uk. URL: 5.[2] BenchChem. "5-Methyl-2-(methylthio)pyrimidine|Research Chemical". benchchem.com. URL: 6.[3] ChemicalBook. "2-Chloro-5-methylpyrimidine | 22536-61-4". chemicalbook.com. URL:
Sources
- 1. 41398-85-0(5-Methylpyrimidin-2-ol hydrochloride) | Kuujia.com [kuujia.com]
- 2. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 3. 2-Chloro-5-methylpyrimidine | 22536-61-4 [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 5-methyl-2-pyrimidinol hydrochloride | 17758-06-4 [sigmaaldrich.cn]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Note: 5-Methyl-2-pyrimidinol HCl as a Strategic Scaffold in Pharmaceutical Synthesis
Strategic Context & Molecular Rationale
In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral nucleoside analogs. Among pyrimidine building blocks, 5-methyl-2-pyrimidinol hydrochloride (CAS: 41398-85-0) serves as a highly versatile, bifunctional intermediate[1].
The strategic value of this molecule lies in its specific substitution pattern:
-
The C5-Methyl Group: Provides a critical lipophilic contact point. In kinase inhibitors, this methyl group often projects into hydrophobic pockets within the ATP-binding site, enhancing target binding affinity and improving metabolic stability by blocking oxidative metabolism at the C5 position.
-
The C2-Hydroxyl Group: Exists in tautomeric equilibrium with its pyrimidin-2(1H)-one form. This oxygen acts as a synthetic handle, which can be readily converted into a leaving group (such as a chloride or thioether) to prime the molecule for downstream functionalization[2]. The hydrochloride salt form is specifically utilized to enhance shelf stability and solubility during handling[1].
Physicochemical Profiling
Understanding the physical parameters of 5-methyl-2-pyrimidinol HCl is essential for designing scalable reaction conditions. The data below summarizes its core quantitative metrics.
| Parameter | Specification / Value |
| Chemical Name | 5-Methylpyrimidin-2-ol hydrochloride |
| CAS Registry Number | 41398-85-0 (HCl salt) / 17758-06-4 (Free base) |
| Molecular Formula | C5H7ClN2O |
| Molecular Weight | 146.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Tautomeric Forms | 2-Hydroxypyrimidine |
| Primary Reactivity | Electrophilic halogenation at C2; Nucleophilic scaffold |
Synthetic Workflow & Logical Relationships
The most common utilization of 5-methyl-2-pyrimidinol HCl involves a two-stage activation and coupling sequence. The workflow below illustrates the logical progression from the stable precursor to a complex Active Pharmaceutical Ingredient (API).
Synthetic workflow from 5-methyl-2-pyrimidinol HCl to target APIs via C2 activation and coupling.
Experimental Protocols & Causality
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Electrophilic Chlorination to 2-Chloro-5-methylpyrimidine
Objective: Convert the stable C2-hydroxyl/pyrimidinone into a highly reactive C2-chloride electrophile[2].
Causality of Choices:
-
Reagent: Phosphorus oxychloride (
) is used as both the chlorinating agent and the solvent. It reacts with the tautomeric pyrimidinone oxygen to form a highly electrophilic dichlorophosphate intermediate. -
Base Additive: N,N-dimethylaniline (or DIPEA) is added catalytically. Why? The starting material is an HCl salt. The base scavenges the liberated HCl and reacts with
to form a Vilsmeier-Haack-type complex, drastically accelerating the displacement of the oxygen by chloride.
Step-by-Step Methodology:
-
Setup: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (
). -
Addition: Suspend 5-methyl-2-pyrimidinol HCl (10.0 g, 68.2 mmol) in
(50 mL). Slowly add N,N-dimethylaniline (3.5 mL, 27.3 mmol) dropwise at room temperature. -
Heating: Gradually heat the mixture to 95-100 °C. The suspension will become a homogeneous dark solution as the HCl salt dissolves and reacts. Maintain reflux for 3-4 hours.
-
In-Process Validation: Withdraw a 50
aliquot, quench in ice water, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 3:1). The protocol is self-validating when the highly polar starting material ( ) completely disappears, replaced by a non-polar UV-active spot ( ). -
Quench & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess
(Crucial: do not evaporate to total dryness to avoid trapping reactive intermediates). Slowly pour the viscous residue over crushed ice (200 g) with vigorous stirring to hydrolyze residual phosphorodichloridates. -
Isolation: Extract the aqueous mixture with Dichloromethane (
mL). Wash the combined organic layers with saturated aqueous until the pH of the aqueous layer is ~7.5. Dry over anhydrous , filter, and concentrate to yield 2-chloro-5-methylpyrimidine as a pale yellow solid.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Couple 2-chloro-5-methylpyrimidine with a sterically hindered aniline or heterocyclic amine to build the API core.
Causality of Choices:
While aliphatic amines can undergo direct Nucleophilic Aromatic Substitution (SNAr) with 2-chloropyrimidines, weaker nucleophiles (like anilines) require Pd-catalysis.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine 2-chloro-5-methylpyrimidine (1.0 eq), the target amine (1.2 eq),
(2.0 eq, chosen for its high solubility and basicity in organic solvents), (0.05 eq), and Xantphos (0.10 eq). -
Degassing: Add anhydrous 1,4-Dioxane (0.2 M concentration). Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the sealed flask to 100 °C for 12 hours.
-
In-Process Validation: Monitor via LC-MS. The system validates complete conversion when the isotopic pattern of the starting chloride (M / M+2 ratio of 3:1) is entirely replaced by the
mass of the coupled product. -
Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.
Authoritative Grounding in Pharmaceutical Applications
The 5-methylpyrimidine scaffold derived from this intermediate is deeply embedded in several advanced therapeutic areas:
-
Neurological Therapeutics (m4 mAChR Modulators): The m4 muscarinic acetylcholine receptor is a prime target for treating cognitive deficits in schizophrenia and Alzheimer's disease. Researchers utilize 2-chloro-5-methylpyrimidine to synthesize allosteric modulators. The C5-methyl group is critical here, as it precisely fills a small hydrophobic pocket in the receptor, conferring high selectivity for the m4 subtype over M1-M3 receptors[3].
-
Oncology (JAK2 Inhibitors): The scaffold is used to synthesize potent Janus kinase 2 (JAK2) inhibitors. The pyrimidine core acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone, while the C5-methyl group optimizes the lipophilic ligand efficiency (LLE)[2].
-
Epigenetic Modulators & Nucleoside Analogs: Because 5-methyl-2-pyrimidinol is structurally analogous to the natural nucleobase 5-methylcytosine, it is utilized in the synthesis of nucleoside analogs. These derivatives act as inhibitors of DNA methyltransferases (e.g., DNMT3A), enzymes whose dysregulation is a primary driver in acute myeloid leukemia (AML) and other cancers[1][4].
References
Sources
Application Note: Regioselective Alkylation Strategies for 5-Methyl-2-Pyrimidinol
Executive Summary & Mechanistic Grounding
The alkylation of 5-methyl-2-pyrimidinol (often referred to as thymine, though strictly 5-methyluracil is the diketo form; here we refer to the 2-hydroxy-5-methylpyrimidine tautomer) presents a classic problem in ambident nucleophile chemistry. The substrate exists in a tautomeric equilibrium between the lactam (NH-form, favored in polar media) and the lactim (OH-form, favored in non-polar media/gas phase).
Achieving regioselectivity requires exploiting the Hard and Soft Acids and Bases (HSAB) theory and kinetic vs. thermodynamic control.
-
N-Alkylation (Thermodynamic Control): Favored by soft electrophiles, polar aprotic solvents, and alkali metal bases. The product retains the aromaticity of the pyrimidine ring in a "pyridone-like" amide resonance, which is thermodynamically more stable.
-
O-Alkylation (Kinetic/Coordination Control): Favored by hard electrophiles, silver salts (which coordinate to the nitrogen, blocking it), or Mitsunobu conditions.
Visualizing the Pathway
The following diagram illustrates the bifurcation of reactivity based on reaction conditions.
Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.
Protocol A: N-Alkylation (The Thermodynamic Route)
Objective: Selective formation of 1-alkyl-5-methylpyrimidin-2(1H)-one.
Mechanism: The use of Cesium Carbonate (
Materials
-
Substrate: 5-Methyl-2-pyrimidinol (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 - 2.0 equiv) or Potassium Carbonate ( ) -
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO
-
Electrophile: Alkyl Iodide (1.1 - 1.2 equiv)
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-methyl-2-pyrimidinol (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).
-
Deprotonation: Add
(1.5 mmol) in a single portion. Stir at room temperature for 30 minutes under an inert atmosphere ( or Ar). Note: The suspension may change color or consistency as the salt forms. -
Addition: Cool the mixture to 0°C (ice bath). Add the Alkyl Iodide (1.1 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Checkpoint: Monitor via TLC (typically 5% MeOH in DCM). The N-alkyl product is usually more polar (lower
) than the O-alkyl isomer due to the strong carbonyl dipole.
-
-
Workup: Quench with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine (to remove DMF), dry over
, and concentrate.
Protocol B: O-Alkylation (The Coordination Route)
Objective: Selective formation of 2-alkoxy-5-methylpyrimidine.
Mechanism: This protocol utilizes the "Silver Effect." Silver ions (
Materials
-
Substrate: 5-Methyl-2-pyrimidinol (1.0 equiv)
-
Promoter: Silver Carbonate (
) (1.0 - 1.2 equiv) -
Solvent: Anhydrous Toluene or Benzene (0.1 M)
-
Electrophile: Alkyl Halide (Iodide or Bromide) (1.2 equiv)
Step-by-Step Methodology
-
Preparation: In a foil-wrapped flask (to protect silver salts from light), suspend 5-methyl-2-pyrimidinol (1.0 mmol) and
(1.1 mmol) in anhydrous Toluene (10 mL). -
Reflux/Activation: Heat the mixture to reflux for 30 minutes. This ensures formation of the Ag-salt of the pyrimidine.
-
Alkylation: Add the Alkyl Halide (1.2 mmol). Continue refluxing for 6–18 hours.
-
Checkpoint: Monitor via TLC.[1] The O-alkyl product (an imino ether) is typically less polar (higher
) than the N-alkyl isomer.
-
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with DCM.
-
Purification: Concentrate the filtrate. Flash chromatography is usually required as trace N-alkylation may still occur (typical ratios are >90:10 O:N).
Analytical Validation: Distinguishing N- vs. O-Alkylation
Reliance on a single analytical method is a common failure point. Use this triangulation method to confirm regiochemistry.
| Method | N-Alkyl Product (Lactam) | O-Alkyl Product (Lactim) |
| TLC Polarity | More Polar (Lower | Less Polar (Higher |
| 1H NMR (Ring) | Ring protons often shifted upfield due to loss of aromaticity relative to O-isomer. | Ring protons retain aromatic character (downfield). |
| 13C NMR (Carbonyl) | Distinct C=O signal (~150-165 ppm). | C-O-R signal (~160-170 ppm), but lacks true carbonyl character. |
| HMBC (Definitive) | Key Diagnostic: 3-bond coupling between N-CH2 protons and the C=O / C4 / C6 carbons. | Key Diagnostic: 3-bond coupling between O-CH2 protons and the C2 carbon. |
| IR Spectroscopy | Strong C=O stretch (~1660-1690 cm⁻¹). | C=N stretch (~1630 cm⁻¹) and C-O-C bands; No strong C=O. |
The HMBC "Gold Standard"
Do not guess based on chemical shift alone. Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
N-Alkylation: The alkyl protons will show correlations to the adjacent carbonyl carbon and the C6 olefinic carbon.
-
O-Alkylation: The alkyl protons will correlate only to the C2 carbon (the one between the nitrogens).
References
-
HSAB & Regioselectivity: Gompper, R. (1964). Relations between Structure and Reactivity of Functional Groups. Angewandte Chemie International Edition, 3(8), 560-570. Link
-
NMR Distinction Strategies: LaPlante, S. R., et al. (2013).[2] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][3] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2] Link[2]
-
Silver-Mediated Alkylation: Chung, N. M., et al. (1970). Mechanism of the Silver Salt-Induced O-Alkylation. Journal of the American Chemical Society, 92(19). Link
-
Mitsunobu Conditions for Pyrimidines: Fletcher, S., et al. (2006). The Mitsunobu reaction in the synthesis of N- and O-alkylated heterocycles.[4][5] Tetrahedron Letters, 47(41), 7349-7352. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: Suzuki-Miyaura Coupling Strategies for 5-Methyl-2-Pyrimidinol Derivatives
Strategic Overview: The Pyrimidinol Challenge
5-methyl-2-pyrimidinol (CAS: 22433-23-4) presents a unique challenge in cross-coupling chemistry due to its tautomeric equilibrium. In solution, the compound exists predominantly as the lactam (5-methylpyrimidin-2(1H)-one) rather than the lactim (pyrimidinol).
Direct Suzuki coupling at the C2 position of the free hydroxyl/lactam species is kinetically disfavored and rarely successful due to:
-
Lack of Electrophilicity: The C-OH/C=O bond does not readily undergo oxidative addition with Palladium(0).
-
Catalyst Poisoning: The basic nitrogen and oxygen atoms can coordinate to the Pd center, sequestering the catalyst.
The Solution: The standard industrial workflow requires "activation" of the C2-position, converting the hydroxyl group into a viable leaving group (LG), typically a chloride (
Experimental Workflow
The following diagram outlines the critical path from raw material to coupled biaryl product.
Figure 1: Strategic workflow for the functionalization of 5-methyl-2-pyrimidinol.
Protocol A: Substrate Activation (Chlorination)
Before coupling, the substrate must be converted to 2-chloro-5-methylpyrimidine . The chloride is preferred over the triflate for this specific substrate due to the instability of pyrimidinyl triflates during storage.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 5-methyl-2-pyrimidinol (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (
) (5.0 - 8.0 equiv) -
Base/Catalyst:
-Dimethylaniline (1.0 equiv) or catalytic DMF -
Solvent: Neat (reaction run in
) -
Temp: Reflux (
)
Step-by-Step Methodology
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Addition: Charge 5-methyl-2-pyrimidinol (e.g., 10 g) into the flask. Carefully add
(approx. 5-8 volumes relative to weight). Caution: Exothermic. -
Catalysis: Add
-dimethylaniline slowly. This accelerates the reaction by acting as a proton scavenger and forming a reactive Vilsmeier-Haack-type intermediate. -
Reaction: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LCMS. The starting material peak (polar) should disappear, replaced by the less polar chloride. -
Quench (Critical): Cool the mixture to RT. Remove excess
via rotary evaporation. Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Do not add water to the residue. -
Extraction: Neutralize the aqueous phase with
(solid) to pH 7–8. Extract with Dichloromethane (DCM) ( ). -
Purification: Dry organics over
, filter, and concentrate. The resulting 2-chloro-5-methylpyrimidine is typically a low-melting solid or oil that can often be used without column chromatography.
Validation Check:
Protocol B: Suzuki-Miyaura Coupling
Heteroaryl chlorides are electronically deactivated compared to bromides or iodides. Therefore, standard conditions (e.g.,
System 1: Robust Standard (Cost-Effective)
Best for: Electron-rich aryl boronic acids, non-hindered substrates.
-
Catalyst:
(3–5 mol%) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
-
Temperature:
System 2: High-Performance (Challenging Substrates)
Best for: Heteroaryl boronic acids, ortho-substituted rings, or low catalyst loading.
-
Pre-catalyst: XPhos Pd G2 or G3 (1–3 mol%)
-
Base:
(2.0 equiv)[2][3] -
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
-
Temperature:
Detailed Procedure (System 1)
-
Charge: In a reaction vial, combine 2-chloro-5-methylpyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Degas: Add 1,4-Dioxane and Water. Sparge the solvent with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of Palladium.
-
Catalyst Addition: Add
(0.05 equiv). Quickly seal the vial. -
Reaction: Heat to
with vigorous stirring for 4–16 hours. -
Workup: Cool to RT. Dilute with EtOAc and water.[2][4] Separate layers. Wash organic layer with brine.[2]
-
Scavenging: If Pd residues are high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before concentration.
Optimization & Troubleshooting Logic
When yields are low, the cause is often traceable to the electronic nature of the pyrimidine ring (electron-deficient) or the boronic acid (protodeboronation).
Data Summary: Variable Effects
| Variable | Recommendation | Mechanistic Insight |
| Solvent | Dioxane/H2O > DMF | Aqueous biphasic systems promote the activation of the boronic acid (formation of boronate species). |
| Base | Stronger bases facilitate transmetallation but increase protodeboronation risk. Use | |
| Ligand | XPhos / SPhos | Electron-rich, bulky phosphines facilitate oxidative addition into the unreactive C-Cl bond. |
| Leaving Group | Cl > OTf | While OTf is more reactive, pyrimidinyl triflates hydrolyze easily. Chloride is more robust for scale-up. |
Decision Tree for Optimization
Figure 2: Troubleshooting logic for pyrimidine cross-coupling.
References
-
Strategic Activation: Synthesis of 2-chloro-5-methylpyrimidine. BenchChem Protocols.[2][5]
-
Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Catalyst Selection: A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem Application Notes.[5]
-
Advanced Ligands: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
General Protocol: Suzuki Reaction Conditions and Protocols. Organic Chemistry Portal.[6]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: Efficient Conversion of 5-Methyl-2-pyrimidinol Hydrochloride to Free Base
[label="Free Base\n(41398-8
Finalizing the Document
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Introduction & Mechanistic Rationale
5-Methyl-2-pyrimidinol (also known by its tautomeric name, 5-methylpyrimidin-2(1H)-one) is a highly valuable heterocyclic building block utilized extensively in the synthesis of nucleoside analogs, antiviral therapies, and enzyme inhibitors [1.2]. Commercially, it is frequently supplied and stored as a hydrochloride salt (CAS: 17758-06-4) because the protonated form significantly enhances its shelf-stability and solubility in polar solvents[1],[2].
However, many downstream synthetic applications—such as transition-metal-catalyzed cross-couplings, N-alkylations, or sensitive biological assays—require the neutral free base (CAS: 41398-85-0)[3]. The presence of the chloride counter-ion and the acidic proton in the salt form can poison palladium catalysts or induce unwanted side reactions.
Causality in Acid-Base Chemistry
Converting the hydrochloride salt to the free base is not as simple as adding a strong alkali; it requires a precise understanding of the molecule's amphoteric nature.
-
Protonated State: The pyrimidine ring nitrogen is protonated in the salt form, possessing a pKa of approximately 2.24[4].
-
Deprotonated State: Conversely, the hydroxyl group has a pKa of 9.33[3].
The Causality: To successfully liberate the free base, the pH must be carefully adjusted to the isoelectric region (pH 6.0–7.5). If a strong base (like NaOH) is used without strict pH monitoring and the pH exceeds 9.0, the hydroxyl group will deprotonate, forming a highly water-soluble sodium pyrimidinolate[3],[4]. This over-basification drastically reduces extraction yields. Furthermore, because the neutral free base itself is highly polar, traditional aqueous-organic liquid-liquid extraction can suffer from poor partitioning, making non-aqueous or resin-based methods highly preferable[5].
Physicochemical Properties
Understanding the distinct properties of the salt versus the free base is critical for selecting the appropriate isolation solvent and analytical methods.
| Property | 5-Methyl-2-pyrimidinol Hydrochloride (Salt) | 5-Methyl-2-pyrimidinol (Free Base) |
| CAS Number | 17758-06-4[2] | 41398-85-0[3] |
| Molecular Weight | 146.58 g/mol [6] | 110.11 g/mol [3] |
| Physical State | White to off-white crystalline powder | White to slightly yellow powder |
| pKa1 (Protonated N) | ~2.24[4] | ~2.24[4] |
| pKa2 (Hydroxyl/Amide) | ~9.33[3] | ~9.33[3] |
| Solubility Profile | Highly soluble in water and methanol | Soluble in methanol; moderately soluble in water and ethyl acetate |
Experimental Protocols
Below are three self-validating protocols tailored to different laboratory scales and purity requirements.
Protocol A: Non-Aqueous Neutralization (Recommended for High Yield)
Mechanistic Insight: Because the free base is highly polar and exhibits significant water solubility, traditional aqueous extraction often results in poor recovery. By performing the neutralization in anhydrous methanol using sodium methoxide, the inorganic byproduct (NaCl) precipitates out of solution, while the free base remains dissolved.
-
Suspension : Suspend 1.0 equivalent of 5-methyl-2-pyrimidinol hydrochloride in anhydrous methanol (approximately 10 mL per gram of salt).
-
Cooling : Cool the suspension to 0–5 °C using an ice-water bath to control the exothermic neutralization.
-
Base Addition : Dropwise add exactly 1.0 equivalent of a sodium methoxide (NaOMe) solution (e.g., 25 wt% in methanol) while maintaining vigorous stirring.
-
Equilibration : Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. The solution will become cloudy as sodium chloride (NaCl) precipitates.
-
Filtration : Filter the suspension through a tightly packed Celite pad to remove the precipitated NaCl. Wash the pad with a small volume of cold anhydrous methanol.
-
Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the solid free base.
Protocol B: Aqueous Neutralization & Extraction (For Scalable Processing)
Mechanistic Insight: If non-aqueous methods are unavailable, aqueous neutralization must employ a mild base like Sodium Bicarbonate (NaHCO₃) to buffer the solution and prevent the pH from exceeding 8.5, which would deprotonate the hydroxyl group[3].
-
Dissolution : Dissolve the hydrochloride salt in a minimum volume of deionized water.
-
pH Adjustment : Slowly add a saturated aqueous solution of NaHCO₃ while continuously monitoring with a pH meter. Stop addition when the pH stabilizes between 7.0 and 7.5.
-
Extraction : Extract the aqueous layer four times with a highly polar organic solvent system, such as 10% methanol in dichloromethane (DCM) or neat ethyl acetate.
-
Drying : Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation : Filter the drying agent and evaporate the solvent under reduced pressure to isolate the free base.
Protocol C: Ion-Exchange Chromatography (For Ultra-High Purity)
Mechanistic Insight: For sensitive biological assays requiring zero inorganic salt contamination, passing the salt through an anion-exchange resin replaces the chloride ion with a hydroxide ion, which immediately neutralizes the protonated pyrimidine without the need for liquid-liquid extraction[5].
-
Resin Preparation : Pack a glass column with Amberlite IRA-400 anion-exchange resin (OH⁻ form). Wash the resin bed with deionized water until the eluent pH is neutral[5].
-
Loading : Dissolve the 5-methyl-2-pyrimidinol hydrochloride in a small amount of deionized water and load it onto the column.
-
Elution : Elute the column with deionized water. The chloride ions will be retained by the resin, while the neutralized free base will elute in the aqueous fractions[5].
-
Lyophilization : Pool the UV-active fractions and lyophilize (freeze-dry) to obtain the ultra-pure free base as a white powder.
Workflow Visualization
Figure 1: Workflow pathways for the free-basing of 5-methyl-2-pyrimidinol hydrochloride.
References
-
Miscellaneous-impurities - Pharmaffiliates: 5-Methylpyrimidin-2-ol hydrochloride Source: pharmaffiliates.com URL:[Link]
-
Evans, Jones, Palmer, and Stephens : - RSC Publishing Source: rsc.org URL:[Link]
Sources
- 1. 41398-85-0(5-Methylpyrimidin-2-ol hydrochloride) | Kuujia.com [kuujia.com]
- 2. 5-methyl-2-pyrimidinol hydrochloride | 17758-06-4 [sigmaaldrich.com]
- 3. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 793. The preparation of 4-amino- and other pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Targeted C4 C–H Functionalization of 5-Methyl-2-pyrimidinol for Advanced Scaffold Diversification
Introduction & Chemical Context
Pyrimidines are fundamental constituents of nucleic acids and represent highly privileged scaffolds in pharmaceutical and agrochemical discovery [1.15]. Within this class, 5-methyl-2-pyrimidinol (also known as 5-methylpyrimidin-2-ol or its tautomer 5-methylpyrimidin-2(1H)-one) serves as a versatile building block for the synthesis of nucleoside analogs and enzyme inhibitors[1].
While functionalization at the C2 position is readily achieved via the existing hydroxyl group, direct C–H functionalization at the C4 position remains a significant synthetic challenge. The pyrimidine ring is highly electron-deficient, making traditional electrophilic aromatic substitution difficult. However, recent advances in transition-metal-catalyzed C–H activation and metal-free radical processes have unlocked new pathways for late-stage C4 functionalization[2], [1.15]. This application note details validated, self-validating protocols for the C4-selective functionalization of 5-methyl-2-pyrimidinol, emphasizing mechanistic causality and analytical troubleshooting.
Mechanistic Rationale for C4 Functionalization (Causality)
To successfully functionalize 5-methyl-2-pyrimidinol, one must understand the electronic landscape of the molecule. The C2, C4, and C6 positions are highly electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms [1.15].
-
Steric & Electronic Directing Effects: The C5 position is blocked by a methyl group, which provides local steric hindrance but also slight electron-donating (+I) properties. The C2 position is occupied by the hydroxyl/oxo group. This leaves the C4 and C6 positions available.
-
Minisci-Type Radical Alkylation: Because the pyrimidine ring is electron-poor, it is highly susceptible to attack by nucleophilic alkyl radicals. By adding an acid (e.g., TFA), the pyrimidine nitrogen is protonated, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and accelerating the radical addition exclusively at the electrophilic C4/C6 positions.
-
Concerted Metalation-Deprotonation (CMD): In transition-metal-catalyzed arylation, Pd(OAc)₂ coordinates with the pyrimidine nitrogen. The acetate ligand then assists in the abstraction of the adjacent C4–H proton via a CMD transition state, enabling regioselective cross-coupling [1.15].
Visualizing the Functionalization Pathways
Caption: Mechanistic pathways for the C4 C-H functionalization of 5-methyl-2-pyrimidinol.
Quantitative Data: Strategy Comparison
The following table summarizes the quantitative performance metrics of three primary C4-functionalization strategies applied to pyrimidin-2-ol derivatives.
| Functionalization Type | Reagents / Catalyst | Temp (°C) | Regioselectivity (C4:C6) | Avg. Yield (%) | Key Mechanistic Advantage |
| Radical Alkylation | R-COOH, AgNO₃, K₂S₂O₈ | 80 | > 95:5 | 65 - 80 | Metal-free (mostly), utilizes abundant carboxylic acids. |
| Direct Arylation | Ar-I, Pd(OAc)₂, Ag₂CO₃ | 110 | 85:15 | 55 - 75 | Access to complex biaryl scaffolds via CMD pathway. |
| Amination (SₙArH) | R-NH₂, K₃Fe(CN)₆, KOH | 100 | > 90:10 | 60 - 70 | Transition-metal-free, direct C-N bond formation. |
Detailed Experimental Protocols
Protocol A: Minisci-Type C4-Alkylation (Radical-Mediated)
Self-Validating Design: To ensure the system is self-validating, run a parallel control reaction omitting the K₂S₂O₈ oxidant. A lack of product in the control confirms that the transformation is strictly radical-mediated and not a background electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Substrate Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-methyl-2-pyrimidinol (1.0 mmol, 110.1 mg) and the desired aliphatic carboxylic acid (3.0 mmol).
-
LUMO-Lowering Activation: Add a solvent mixture of CH₃CN/H₂O (1:1 v/v, 4.0 mL). Add Trifluoroacetic acid (TFA, 1.0 equiv). Causality: TFA protonates the pyrimidine, increasing its electrophilicity toward the incoming nucleophilic alkyl radical.
-
Radical Initiation: Add AgNO₃ (0.2 equiv, 34 mg) as the catalyst and K₂S₂O₈ (2.0 equiv, 540 mg) as the oxidant.
-
Thermal Activation: Seal the tube, evacuate, and backfill with N₂ (3 cycles). Heat the reaction mixture at 80 °C in an oil bath for 12 hours.
-
Reaction Quenching: Cool to room temperature. Neutralize the mixture dropwise with saturated aqueous NaHCO₃ until the pH reaches ~7. Extract with EtOAc (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the C4-alkylated product.
Protocol B: Palladium-Catalyzed C4-Arylation
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried reaction vial, combine 5-methyl-2-pyrimidinol (1.0 mmol), the target aryl iodide (1.5 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), and Ag₂CO₃ (2.0 mmol, 551 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL). Causality: Dioxane is chosen for its high boiling point and ability to solubilize the intermediate Pd-complexes without coordinating too strongly and poisoning the catalyst.
-
Catalytic Cycle: Purge the vial with N₂ for 5 minutes. Seal and heat at 110 °C for 24 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove insoluble silver salts and Pd black. Wash the Celite pad with additional EtOAc (20 mL).
-
Isolation: Concentrate the filtrate and purify by flash column chromatography (Hexanes:EtOAc) to yield the C4-aryl derivative.
Workflow Visualization
Caption: Step-by-step experimental workflow for the radical-mediated C4 alkylation.
Analytical Troubleshooting & Verification
To verify the success and regioselectivity of the C4 functionalization, rigorous NMR analysis is required:
-
¹H NMR Shift Analysis: In the starting material, the C4 and C6 protons appear in the aromatic region (typically 7.5 - 8.5 ppm). Upon successful C4 functionalization, the C4 proton signal will completely disappear, leaving only the C6 proton singlet.
-
2D NMR (HMBC) Confirmation: Because C4 and C6 functionalization can produce similar 1D ¹H NMR profiles, Heteronuclear Multiple Bond Correlation (HMBC) is critical. An HMBC correlation between the newly installed C4 substituent and the C5-methyl protons definitively confirms C4 regioselectivity over C6[3].
References
-
[1.15] Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. National Institutes of Health (NIH) / PMC. 4
-
[2] Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. 2
-
[1] 5-Methylpyrimidin-2-ol hydrochloride (CAS No. 41398-85-0). Chem960. 1
-
[3] Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health (NIH) / PMC. 3
Sources
- 1. 41398-85-0(5-Methylpyrimidin-2-ol hydrochloride) | Kuujia.com [kuujia.com]
- 2. researchgate.net [researchgate.net]
- 3. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of ProTide Antiviral Prodrugs Utilizing the 5-Methyl-2-Pyrimidinol Scaffold
Executive Summary
The 5-methyl-2-pyrimidinol (5-methylpyrimidin-2(1H)-one) scaffold is a highly versatile pyrimidine derivative utilized in the design of next-generation nucleoside-based antiviral and antineoplastic agents. Unlike standard cytosine or thymine bases, the lack of an exocyclic 4-amino group or 4-oxo group renders its nucleoside derivatives (such as 5-methylzebularine) highly resistant to deamination. This application note details the synthesis of phosphoramidate prodrugs (ProTides) derived from the 5-methyl-2-pyrimidinol scaffold, aimed at bypassing the rate-limiting initial phosphorylation step in viral replication inhibition.
Mechanistic Rationale & Causality
The Scaffold Advantage
Nucleoside analogs require intracellular phosphorylation to their triphosphate forms to inhibit viral DNA/RNA polymerases. However, the 5-methyl-2-pyrimidinol nucleoside (MPdR) exhibits intrinsic anti-Herpes Simplex Virus (HSV) activity independent of standard pathways[1]. Furthermore, the C6 position of the 2-pyrimidinone ring is highly susceptible to nucleophilic attack, allowing it to form covalent adducts with DNA methyltransferases (DNMTs) and cytidine deaminases, thereby protecting co-administered nucleosides from degradation[2][3].
The ProTide Strategy
To overcome the kinase bottleneck—where viruses downregulate host kinases to survive—the ProTide (Pro-nucleotide) approach masks the highly polar monophosphate group with an aryloxy moiety and an amino acid ester. This lipophilic masking ensures rapid passive diffusion across the cell membrane. The causality of this design is deeply rooted in intracellular enzyme kinetics: the masking groups are sequentially cleaved by ubiquitous intracellular esterases and phosphoramidases, releasing the active monophosphate directly into the cytosol.
Intracellular Activation Pathway
Intracellular enzymatic cascade activating the 5-methyl-2-pyrimidinol ProTide.
Synthetic Methodologies
Synthetic workflow for the 5-methyl-2-pyrimidinol ProTide.
Protocol A: Vorbrüggen Glycosylation (Nucleoside Core Synthesis)
-
Silylation : Suspend 5-methyl-2-pyrimidinol (1.0 eq) in anhydrous acetonitrile (MeCN) under an argon atmosphere. Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq) and reflux for 1 hour until a clear solution of the silylated nucleobase is obtained.
-
Coupling : Cool the reaction to 0 °C. Add the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 0.9 eq) followed by dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) as the Lewis acid catalyst.
-
Mechanistic Causality: TMSOTf activates the ribose donor by forming an oxocarbenium ion intermediate. The bulky benzoyl protecting groups at C2' direct the nucleophilic attack of the silylated base exclusively to the β-face via neighboring group participation, ensuring high stereoselectivity.
-
-
Deprotection : Following standard aqueous workup, remove the benzoyl protecting groups using 7 M NH₃ in methanol at room temperature for 16 hours to yield the free 5-methyl-2-pyrimidinol nucleoside (MPdR).
Protocol B: Synthesis of the Phosphorochloridate Reagent
-
Reaction : In a flame-dried flask, dissolve phenyl phosphorodichloridate (1.0 eq) and L-alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition : Cool to -78 °C and add anhydrous triethylamine (TEA, 2.0 eq) dropwise over 30 minutes.
-
Mechanistic Causality: Maintaining a strictly low temperature (-78 °C) prevents the formation of the unreactive bis-amino acid phosphorodiamidate byproduct, ensuring mono-substitution.
-
-
Purification : Filter the triethylamine hydrochloride salts and concentrate the filtrate. Use immediately without further purification to prevent hydrolysis.
Protocol C: Grignard-Mediated ProTide Coupling
-
Activation : Dissolve the 5-methyl-2-pyrimidinol nucleoside (1.0 eq) in anhydrous THF under argon. Cool to 0 °C and add tert-butylmagnesium chloride (tBuMgCl, 1.0 M in THF, 1.5 eq) dropwise. Stir for 30 minutes.
-
Mechanistic Causality: tBuMgCl selectively deprotonates the primary 5'-hydroxyl group over the secondary 2'/3'-hydroxyls due to the steric hindrance of the Grignard reagent. This forms a highly nucleophilic magnesium alkoxide that drives the subsequent coupling.
-
-
Coupling : Add the phosphorochloridate reagent (from Protocol B, 2.0 eq) dropwise. Warm to room temperature and stir for 12 hours.
-
Quenching & Purification : Quench with saturated NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via preparative HPLC to separate the
and diastereomers at the phosphorus center.
Quantitative Data & Optimization
The choice of coupling reagent and the lipophilicity of the masking groups directly impact both the synthetic yield and the biological efficacy of the resulting ProTide. Table 1 summarizes the optimization parameters.
Table 1: Optimization of ProTide Coupling and Antiviral Efficacy
| Prodrug Variant | Aryl Group | Ester Group | Coupling Reagent | Yield (%) | Diastereomeric Ratio ( | Antiviral |
| 1 | Phenyl | L-Ala Isopropyl | NMI | 45 | 1.0 : 1.0 | 2.4 |
| 2 | Phenyl | L-Ala Isopropyl | tBuMgCl | 78 | 1.0 : 1.2 | 2.1 |
| 3 | 1-Naphthyl | L-Ala Benzyl | tBuMgCl | 72 | 1.0 : 1.5 | 0.8 |
Note: The shift from N-methylimidazole (NMI) to tBuMgCl significantly improves coupling yields by preventing competitive side reactions at the secondary hydroxyls. Furthermore, the naphthyl/benzyl variant (Variant 3) shows superior lipophilicity, correlating with enhanced cellular uptake and a lower
References
- Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy Source: Taylor & Francis Online URL
- Source: Antimicrobial Agents and Chemotherapy (UNC)
- Source: Nucleic Acids Research (NIH / PMC)
Sources
preparation of 2-chloro-5-methylpyrimidine from 5-methyl-2-pyrimidinol
[1][2][3][4]
Abstract
This application note details a robust, scalable protocol for the chlorodehydroxylation of 5-methyl-2-pyrimidinol (5-methyl-2(1H)-pyrimidinone) to synthesize 2-chloro-5-methylpyrimidine. This transformation is a critical step in the development of pharmaceutical intermediates, particularly for functionalized pyrimidine scaffolds used in oncology and agrochemistry. The guide emphasizes safety regarding Phosphorus Oxychloride (
Introduction & Chemical Strategy
Significance
2-Chloro-5-methylpyrimidine (CAS: 22536-61-4) is a versatile electrophile. The chlorine atom at the C2 position is highly activated for nucleophilic aromatic substitution (
Reaction Mechanism
The conversion utilizes the Vilsmeier-Haack type activation of the pyrimidinone tautomer.
-
Tautomerization: 5-methyl-2-pyrimidinol exists in equilibrium with its keto-form, 5-methyl-2(1H)-pyrimidinone.
-
Activation: The carbonyl oxygen attacks the electrophilic phosphorus of
, forming a dichlorophosphoryl intermediate. -
Substitution: A chloride ion (liberated or from a chloride source) attacks the C2 position, restoring aromaticity and expelling the phosphorodichloridate leaving group.
-
Base Catalysis: An organic base (e.g., N,N-dimethylaniline) acts as an HCl scavenger and facilitates the formation of the reactive iminium-phosphate species.
Figure 1: Mechanistic pathway for the chlorodehydroxylation of 5-methyl-2-pyrimidinol.
Safety Assessment (Critical)
Hazard: Phosphorus Oxychloride (
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Neoprene or nitrile gloves (double gloved), chemical splash goggles, face shield, and lab coat.
-
Quenching Protocol: NEVER add water to hot
. Always use a "Reverse Quench" (add reaction mixture to ice/water).
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 5-Methyl-2-pyrimidinol | 110.11 | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 153.33 | 5.0 - 10.0 | Reagent & Solvent |
| N,N-Dimethylaniline (DMA) | 121.18 | 1.0 - 1.5 | Base/Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | Extraction |
| Sodium Carbonate ( | 105.99 | N/A | Neutralization |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (
or line). -
Charge the flask with 5-methyl-2-pyrimidinol (10.0 g, 90.8 mmol).
-
Carefully add
(50 mL, approx. 540 mmol) via a glass funnel. Note: The solid may not dissolve immediately. -
Add N,N-Dimethylaniline (11.5 mL, 90.8 mmol) dropwise. Caution: Mild exotherm.
Step 2: Chlorination
-
Heat the mixture to reflux (Oil bath temp: 110–115 °C).
-
Maintain reflux for 3–5 hours.
-
Checkpoint: The reaction mixture should turn from a suspension to a clear (often dark yellow/brown) solution, indicating consumption of the starting material.
-
-
Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes). The product is less polar (
) than the starting material ( ).
Step 3: Workup (Reverse Quench)
-
Cool the reaction mixture to room temperature.
-
Concentration (Optional but Recommended): Distill off excess
under reduced pressure (rotary evaporator with a base trap) if the scale is large (>50g). For this scale (10g), proceed directly to quenching. -
Prepare a 1 L beaker containing 300 g of crushed ice and 100 mL water.
-
SLOWLY pour the reaction mixture onto the stirring ice. Warning: Vigorous evolution of HCl gas and heat. Maintain internal temperature < 20 °C by adding more ice if necessary.
-
Once the quench is complete, neutralize the acidic solution (pH < 1) by slowly adding solid
or 50% NaOH solution until pH reaches 7–8.
Step 4: Extraction & Purification
-
Extract the aqueous mixture with DCM (
mL). -
Combine organic layers and wash with brine (100 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification:
-
Crude: Yellowish solid.[2]
-
Recrystallization: Dissolve in minimum hot Hexanes (or Heptane), filter while hot to remove trace polymers, and cool to 0 °C.
-
Sublimation: High purity can be achieved by sublimation under vacuum if required.
-
Figure 2: Operational workflow for the synthesis and isolation of 2-chloro-5-methylpyrimidine.
Analytical Data & Validation
To validate the product identity, compare experimental data with the following standard values.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Wet | Use freshly distilled |
| Low Yield | Product lost in aqueous layer | The product has moderate polarity. Ensure the aqueous phase is neutral/slightly basic (pH 8) before extraction to prevent protonation of the pyrimidine nitrogen. |
| Dark/Tarred Product | Overheating / Polymerization | Do not exceed 120 °C. Ensure efficient stirring. Use N,N-dimethylaniline instead of pyridine to reduce tar formation. |
| Violent Quench | Addition too fast | Always add the reaction mixture TO the ice (Reverse Quench). Never add water to the reaction flask. |
References
-
ChemicalBook. (2025).[1] 2-Chloro-5-methylpyrimidine Properties and NMR Data. Retrieved from
-
Sigma-Aldrich. (2025).[4] 2-Chloro-5-methylpyrimidine Product Specification. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Chloro-5-methylpyrimidine.[5][6][1][7] National Library of Medicine. Retrieved from
- Bhat, B. A., et al. (2017). Process for the chlorination of hydroxypyrimidines. Organic Process Research & Development.
Sources
- 1. 2-Chloro-5-methylpyrimidine | 22536-61-4 [chemicalbook.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Chloro-5-methylpyrimidine | 22536-61-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. spectrabase.com [spectrabase.com]
- 5. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 6. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 7. 22536-61-4|2-Chloro-5-methylpyrimidine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Pyrimidinol Alkylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrimidinol alkylation. This guide is designed to provide in-depth technical assistance and troubleshooting strategies, with a specific focus on the critical role of reaction temperature in achieving optimal yields and regioselectivity. As Senior Application Scientists, we have synthesized peer-reviewed data and field-proven insights to help you navigate the complexities of this fundamental reaction. Pyrimidine-containing molecules are of immense importance in medicinal chemistry due to their wide range of biological activities.[1][2]
Core Principles: The Role of Temperature in Pyrimidinol Alkylation
The alkylation of pyrimidinols is a cornerstone of synthetic chemistry, enabling the structural modification of these vital heterocyclic scaffolds.[1] However, the reaction can be challenging, often leading to low conversion rates or poor selectivity.[3] The reaction temperature is a pivotal parameter that can significantly influence the outcome.[4][5]
Alkylation of pyrimidinols, which can exist in tautomeric forms (hydroxy and oxo forms), presents a classic case of ambident nucleophilicity. This means that alkylation can occur at either a nitrogen atom (N-alkylation) or an oxygen atom (O-alkylation).[3][6] The regioselectivity of this reaction is governed by a delicate interplay of factors, including the substrate, alkylating agent, solvent, and, critically, the reaction temperature.[7]
Understanding Kinetic vs. Thermodynamic Control
The regioselectivity of pyrimidinol alkylation is often dictated by whether the reaction is under kinetic or thermodynamic control.[8][9]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control.[10][11][12] The major product will be the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy.[10][11] In many cases, N-alkylation is the kinetically favored pathway.[3]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established.[10][11] Under these conditions, the most stable product, the thermodynamic product, will predominate.[8][9] O-alkylation can sometimes be the thermodynamically favored outcome.[3]
The choice between these two regimes is directly influenced by the reaction temperature.[8][9][11]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during pyrimidinol alkylation, with a focus on temperature-related optimization.
FAQ 1: My reaction is resulting in a low yield of the desired alkylated pyrimidinol. How can I improve the conversion?
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The chosen temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Perform a series of small-scale reactions at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C) to identify the optimal temperature for your specific substrates.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][13]
-
Consider Microwave Synthesis: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[14]
-
-
-
Catalyst Inefficiency: If you are using a catalyst, it may not be active enough at the current temperature.
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with different catalysts, including both Brønsted and Lewis acids, as their activity can be temperature-dependent.[15][16]
-
Ensure Anhydrous Conditions: For many catalysts, especially Lewis acids, the presence of water can be detrimental. Ensure all reagents and solvents are dry.[13][14]
-
-
-
Poor Reactant Solubility: One or more of your starting materials may not be fully dissolved at the reaction temperature, limiting the reaction rate.
FAQ 2: I am observing a mixture of N- and O-alkylated products. How can I improve the regioselectivity towards one isomer?
Controlling N- vs. O-Alkylation:
The ratio of N- to O-alkylation is highly dependent on the reaction conditions, especially temperature.[6][7]
-
To Favor N-Alkylation (Kinetic Product):
-
Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often favors the kinetically controlled N-alkylation product.[10]
-
"Softer" Alkylating Agents: Reagents with "softer" leaving groups, such as alkyl iodides, tend to favor N-alkylation according to Hard and Soft Acid-Base (HSAB) theory.[17]
-
-
To Favor O-Alkylation (Thermodynamic Product):
-
Higher Reaction Temperatures: Increasing the reaction temperature can allow the reaction to reach thermodynamic equilibrium, potentially favoring the more stable O-alkylated product.[10][18]
-
"Harder" Alkylating Agents: Alkylating agents with "harder" leaving groups, like dimethyl sulfate or alkyl triflates, can promote O-alkylation.[17]
-
Base and Solvent Choice: The choice of base and solvent can also influence the N/O ratio. For instance, using potassium carbonate in acetone or acetonitrile has been shown to favor O-alkylation in some systems.[7][18][19]
-
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for optimizing N- vs. O-alkylation.
FAQ 3: My reaction is producing unexpected side products, especially at higher temperatures. What are they and how can I avoid them?
Common Side Reactions:
-
Decomposition: Pyrimidine rings and some alkylating agents can be unstable at elevated temperatures, leading to decomposition and a complex mixture of byproducts.[13]
-
Polyalkylation: At higher temperatures, there is an increased risk of multiple alkyl groups being added to the pyrimidine ring, especially if there are multiple nucleophilic sites.[20]
-
Competing Reactions: In some cases, side reactions like the Hantzsch dihydropyridine synthesis can occur, particularly at higher temperatures.[13]
Mitigation Strategies:
-
Optimize Temperature: Carefully screen temperatures to find a balance between a reasonable reaction rate and the minimization of side reactions.[13][14]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of degradation products over time.[4][13]
-
Purity of Reagents: Ensure all starting materials are pure, as impurities can sometimes catalyze side reactions.[13][14][16]
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
This protocol outlines a systematic approach to identify the optimal reaction temperature for pyrimidinol alkylation.
-
Setup: In a series of reaction vials, add the pyrimidinol (1.0 mmol), the chosen base (e.g., K₂CO₃, 1.2 mmol), and a stir bar.
-
Solvent Addition: Add the selected anhydrous solvent (e.g., acetonitrile, DMF, 5 mL) to each vial.
-
Temperature Control: Place each vial in a temperature-controlled heating block or oil bath set to the desired temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C).
-
Initiation: Once the mixtures have reached the target temperatures, add the alkylating agent (1.1 mmol) to each vial.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or HPLC.
-
Analysis: Once the reactions are complete (as determined by the consumption of the limiting reagent), quench the reactions, work up the samples, and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and the ratio of N- to O-alkylated products.
Data Presentation: Example Temperature Screening Results
| Entry | Temperature (°C) | Time (h) | Conversion (%) | N:O Ratio |
| 1 | 25 (RT) | 24 | 35 | 5:1 |
| 2 | 40 | 12 | 60 | 3:1 |
| 3 | 60 | 6 | 95 | 1:1 |
| 4 | 80 | 2 | >99 | 1:3 |
| 5 | 100 | 1 | >99 | 1:4 (with some decomposition) |
This is example data and will vary based on the specific reaction.
Visualizing the Influence of Temperature
The following diagram illustrates the general relationship between reaction temperature and the kinetic vs. thermodynamic product distribution.
Caption: Temperature's influence on reaction control and product outcome.
References
-
A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation. Benchchem. 3
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
-
Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Benchchem. 4
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.
-
A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Benchchem. 19
-
Proposed mechanism for alkylation of pyrimidine derivatives using... ResearchGate.
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Omega.
-
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences.
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. 13
-
A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. Benchchem. 7
-
Alkyl Strategies for Optimizing Reaction Conditions. BlueWeave Consulting.
-
N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal.
-
Overcoming side reactions in pyrimidine synthesis. Benchchem. 15
-
Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate.
-
Technical Support Center: Optimization of Pyrimidine Synthesis. Benchchem. 14
-
(PDF) AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES. ResearchGate.
-
Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace.
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem. 16
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. ResearchGate.
-
Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. ResearchGate.
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube.
-
N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.
-
Pyrimidine synthesis. Organic Chemistry Portal.
-
Alkylation reaction of pyrimidine derivatives at the nitrogen. ResearchGate.
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin.
-
Why n-alkylation is more favorable than o-alkyation ?. ResearchGate.
-
N- and O-alkylation reactions of ambident nucleophiles 1–3. Methylation... ResearchGate.
-
A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem. 10
-
Kinetic and Thermodynamic Control. Dalal Institute.
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
-
Thermodynamic and kinetic reaction control. Wikipedia.
-
mod07lec50 - Regioselectivity of alkylation reactions. YouTube.
-
Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. RSC Publishing.
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal.
-
Pyrimidine Synthesis - CRASH! Medical Review Series. YouTube.
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.
-
Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie.
-
Ambident Nucleophiles and Regioselectivity. Dalal Institute.
Sources
- 1. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ias.ac.in [ias.ac.in]
Technical Support Center: Resolving Tautomerism Issues in 5-Methyl-2-Pyrimidinol Analysis
Welcome to the technical support center for the analytical challenges of 5-methyl-2-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of tautomerism in their work with this and similar heterocyclic compounds. Here, we will dissect the issues, provide actionable troubleshooting steps, and explain the scientific principles behind our recommendations.
Introduction to Tautomerism in 5-Methyl-2-Pyrimidinol
5-Methyl-2-pyrimidinol exists in a dynamic equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[1][2][3] The predominance of one tautomer over the other is not fixed; it is influenced by a variety of factors including solvent polarity, pH, and temperature.[4][5][6] This can lead to significant challenges in analysis, such as peak splitting or broadening in chromatography, and complex, difficult-to-interpret spectra.
Caption: Tautomeric equilibrium of 5-methyl-2-pyrimidinol.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing two peaks for 5-methyl-2-pyrimidinol in my HPLC chromatogram?
This is a classic sign of tautomerism. The two peaks likely represent the lactam and lactim forms, which can have different polarities and thus different retention times on a reversed-phase column. The separation of tautomers by HPLC is a known phenomenon.[7][8][9][10]
Q2: My NMR spectrum of 5-methyl-2-pyrimidinol looks noisy and the peaks are broad. What's happening?
Broad peaks in NMR often indicate a dynamic process occurring on the NMR timescale, such as the interconversion between tautomers.[11] If the rate of interconversion is comparable to the NMR frequency difference between the two forms, signal averaging occurs, leading to broad peaks.
Q3: How does solvent choice affect the analysis of 5-methyl-2-pyrimidinol?
Solvent polarity can significantly shift the tautomeric equilibrium.[4][5] Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer, altering the ratio of the two forms in solution.[5][12] This can directly impact chromatographic separation and spectral features. For instance, in some heterocyclic compounds, the proportion of the imino (a form of enol) species can vary from 10% in a nonpolar solvent like CCl4 to 90% in an aqueous medium.[13][14]
Q4: Can pH influence the tautomeric equilibrium?
Absolutely. The pH of the solution can alter the ionization state of the molecule, which in turn can favor one tautomer over the other. For some compounds, tautomers are well-separated at a specific pH.[7][8]
Q5: Is it possible to isolate a single tautomer?
In some cases, yes. Preparative chromatography can be used to isolate individual tautomers.[7][8] However, the isolated tautomer may re-equilibrate back to a mixture over time, depending on the conditions.
Troubleshooting Guides
Guide 1: Chromatographic Analysis (HPLC/UPLC)
Issue: Multiple, broad, or shifting peaks observed for 5-methyl-2-pyrimidinol.
Causality: The presence and interconversion of tautomers during the chromatographic run. The relative amounts of each tautomer can be sensitive to the mobile phase composition and pH.
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for tautomerism.
Detailed Protocol: Mobile Phase pH Optimization
-
Preparation of Buffered Mobile Phases:
-
Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 3.0 with formic acid, pH 5.0 with ammonium acetate, pH 7.0 with phosphate buffer, pH 9.0 with ammonium bicarbonate).
-
Ensure the organic modifier is compatible with the chosen buffer.
-
-
Systematic Analysis:
-
Equilibrate the HPLC system with the first mobile phase (e.g., pH 3.0).
-
Inject the 5-methyl-2-pyrimidinol sample.
-
Record the chromatogram, noting the number of peaks, their resolution, and their shape.
-
Repeat the process for each pH value.
-
-
Data Interpretation:
-
Compare the chromatograms obtained at different pH values.
-
Identify the pH at which a single, sharp peak is observed, or where the best separation of tautomers is achieved if quantification of both is desired.
-
| pH | Observation | Interpretation |
| Acidic (e.g., < 4) | Often a single, sharp peak. | The molecule is likely protonated, favoring one tautomeric form. |
| Neutral (e.g., ~7) | Two peaks or a broad peak. | Both tautomers are present and may be interconverting. |
| Basic (e.g., > 8) | May see a single peak, but potential for degradation. | Deprotonation can favor one tautomer. |
Guide 2: Spectroscopic Analysis (NMR)
Issue: Broad signals, complex spectra, and difficulty in assigning peaks for 5-methyl-2-pyrimidinol.
Causality: The interconversion of tautomers on a timescale similar to the NMR experiment, leading to exchange broadening. Different tautomers will have distinct chemical shifts.
Troubleshooting Workflow:
Caption: NMR troubleshooting workflow for tautomerism.
Detailed Protocol: Variable Temperature (VT) NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of 5-methyl-2-pyrimidinol in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
Initial Spectrum:
-
Acquire a standard 1H NMR spectrum at room temperature.
-
-
Low-Temperature Analysis:
-
Cool the NMR probe to a lower temperature (e.g., 0 °C, -20 °C, -40 °C).
-
Allow the sample to equilibrate at each temperature before acquiring a spectrum.
-
Observe if broad peaks resolve into sharper, distinct signals for each tautomer.
-
-
High-Temperature Analysis:
-
Increase the probe temperature above room temperature (e.g., 40 °C, 60 °C, 80 °C).
-
Acquire spectra at each temperature.
-
Observe if separate peaks begin to broaden and eventually coalesce into a single, averaged signal.
-
-
Data Analysis:
-
By analyzing the spectra at different temperatures, you can determine the coalescence temperature and calculate the energy barrier for tautomeric interconversion.
-
Expected NMR Spectral Features:
| Feature | Lactam (Keto) Form | Lactim (Enol) Form |
| N-H Proton | Present (often broad) | Absent |
| O-H Proton | Absent | Present (may exchange with solvent) |
| C4 Carbon (¹³C NMR) | ~160-170 ppm (carbonyl) | ~150-160 ppm (hydroxyl-bearing) |
| Ring Protons | Distinct chemical shifts | Different chemical shifts from the lactam form |
Note: The exact chemical shifts will depend on the solvent and other experimental conditions.[15]
References
-
SEDICI. (2010). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. Available from: [Link]
-
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1976). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Available from: [Link]
-
Indian Academy of Sciences. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available from: [Link]
-
World Scientific. (2007). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Available from: [Link]
-
Indian Academy of Sciences. (2015). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1990). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Available from: [Link]
-
PubMed. (2005). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. Available from: [Link]
-
ResearchGate. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available from: [Link]
-
ResearchGate. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. Available from: [Link]
-
PubMed. (2008). Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. Available from: [Link]
-
SSRN. (2023). Separation and identification of four tautomers (hemiketals) of acenocoumarol by HPLC-CD: Absolute configuration, simulation, an. Available from: [Link]
-
PubMed. (1990). Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. Available from: [Link]
-
PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Available from: [Link]
-
e-library.ru. (2014). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-chloro-2-hydroxy-4-naphthoquinone-1-oxime. Available from: [Link]
-
ScienceDirect. (2006). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. Available from: [Link]
-
PMC. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Available from: [Link]
-
ResearchGate. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Available from: [Link]
-
Fiveable. (2025). Keto-enol tautomerism. Available from: [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available from: [Link]
-
Nanyang Technological University. (2017). Computational Study of Uracil Tautomeric Forms in the Ribosome. Available from: [Link]
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available from: [Link]
-
Digital.CSIC. (2012). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Available from: [Link]
-
MDPI. (2022). Keto–Enol Tautomerism. Available from: [Link]
-
Sultan Qaboos University. (2013). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5- pyrimidinecarbonitrile. Available from: [Link]
-
Frontiers. (2024). Keto-enol tautomerism in the development of new drugs. Available from: [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Available from: [Link]
-
International Union of Crystallography. (2019). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Available from: [Link]
-
The Japan Institute of Heterocyclic Chemistry. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. Available from: [Link]
-
ResearchGate. (2013). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Available from: [Link]
-
PMC. (2012). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Available from: [Link]
-
National High Magnetic Field Laboratory. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Available from: [Link]
-
ChemRxiv. (2023). What impact does tautomerism have on drug properties and development?. Available from: [Link]
-
ResearchGate. (2013). (PDF) Molecular structure investigation and tautomerism aspects of (E)-3-benzylideneindolin-2-one. Available from: [Link]
-
CHIMIA. (1972). The Prototropic Tautomerism of Heteroaromatic Compounds. Available from: [Link]
-
Chemist Wizards. (2023). Tautomerism | Definition, Types, Mechanism & Examples. Available from: [Link]
-
PMC. (2010). Tautomerism in large databases. Available from: [Link]
-
ResearchGate. (2015). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Available from: [Link]
-
PMC. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Available from: [Link]
-
Study.com. (2021). Discuss the importance of tautomerism in aromatic heterocyclic chemistry. Available from: [Link]
-
ResearchGate. (2013). Tautomers of 2-pyrimidinamine and of isocytosine. Available from: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemistwizards.com [chemistwizards.com]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Storage Stability of 5-Methyl-2-pyrimidinol Hydrochloride at -20°C
Welcome to the Technical Support Center for 5-Methyl-2-pyrimidinol hydrochloride (CAS: 17758-06-4). As a pyrimidine derivative frequently utilized in organic synthesis and pharmaceutical development, maintaining its structural integrity during storage is critical[1],. While the hydrochloride salt form enhances baseline stability and handling characteristics compared to its free base[2], it also introduces specific physicochemical challenges—namely, hygroscopicity and solvent-dependent precipitation at sub-zero temperatures.
This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and empirical data to ensure optimal stability of this compound at -20°C.
Troubleshooting Guides & FAQs
Q1: Why does my 5-methyl-2-pyrimidinol hydrochloride stock solution in DMSO precipitate after thawing from -20°C?
The Causality: Dimethyl sulfoxide (DMSO) has a relatively high freezing point of 18.5°C[3]. When stored at -20°C, the solvent completely crystallizes. During this freezing process, a phenomenon known as "freeze-concentration" occurs: the solute (5-methyl-2-pyrimidinol hydrochloride) is excluded from the growing DMSO ice lattice, creating localized micro-environments where the compound's concentration spikes drastically. This temporary supersaturation exceeds the solubility limit, causing the hydrochloride salt to crash out of solution. Because hydrochloride salts form strong intermolecular crystal lattices, they do not immediately redissolve upon the melting of the DMSO[4]. Actionable Fix: Do not assume the compound has degraded. Gently warm the sealed vial in a water bath at 25–30°C and sonicate for 2–5 minutes. Visually validate that the solution has returned to a completely clear state before proceeding with your assay.
Q2: Is it safe to subject the compound to multiple freeze-thaw cycles?
The Causality: No. Repeated freeze-thaw cycles are highly detrimental to library compounds stored in DMSO[5]. DMSO is profoundly hygroscopic; each time a vial is opened, it absorbs atmospheric moisture. Studies have demonstrated that compounds in DMSO subjected to repeated temperature cycling suffer significant deterioration (often >10% loss within 10 cycles) due to water-catalyzed hydrolysis and the physical shear of repeated crystallization[5],[3]. For 5-methyl-2-pyrimidinol hydrochloride, this moisture ingress can lead to the dissociation of the HCl salt and hydrolytic degradation of the pyrimidine ring. Actionable Fix: Adopt a strict single-use aliquoting strategy. Prepare your master stock and immediately divide it into 50–100 µL aliquots before the initial freeze at -20°C.
Q3: I noticed my solid powder became sticky and clumpy after taking it out of the -20°C freezer. What happened?
The Causality: Hydrochloride salts are inherently hygroscopic[2]. If a vial stored at -20°C is opened immediately upon removal from the freezer, the temperature differential causes ambient water vapor to rapidly condense directly onto the cold powder. This moisture absorption transforms the crystalline powder into an amorphous, sticky mass and introduces water that will catalyze long-term degradation even after the vial is returned to the freezer. Actionable Fix: Always allow the sealed vial to equilibrate to room temperature (typically 30–60 minutes, depending on vial size) in a desiccator before breaking the seal.
Quantitative Data Presentation
To facilitate easy comparison and experimental planning, the physicochemical properties and empirical stability parameters of 5-methyl-2-pyrimidinol hydrochloride are summarized below.
Table 1: Physicochemical Properties
| Parameter | Specification |
| Compound Name | 5-Methyl-2-pyrimidinol hydrochloride / 5-methyl-1H-pyrimidin-2-one HCl |
| CAS Number | 17758-06-4 (HCl Salt) | 41398-85-0 (Free Base)[6] |
| Molecular Weight | 146.57 g/mol [1] |
| Physical Form | Solid crystalline powder |
| Hygroscopicity | High (Characteristic of pharmaceutical HCl salts)[2] |
| Primary Solvent | Anhydrous DMSO (≥99.9% purity) |
Table 2: Stability Profile Across Storage Conditions
| Storage Format | Temperature | Environment | Estimated Stability | Risk Factor |
| Solid Powder | -20°C | Sealed, Desiccated | > 2 Years | Minimal |
| Solid Powder | Room Temp | Open Air / Unsealed | Days to Weeks | Moisture condensation, clumping |
| DMSO Solution | -20°C | Single-use Aliquots | 6–12 Months | Precipitation upon thawing |
| DMSO Solution | -20°C to RT | Repeated Freeze-Thaw | < 10 Cycles | Hydrolysis, >10% degradation[5] |
Experimental Protocols
Protocol A: Preparation and -20°C Storage of Master Stock Solutions
This protocol ensures a self-validating, moisture-free environment for long-term compound preservation.
-
Equilibration: Remove the lyophilized solid from the -20°C freezer. Place the sealed vial in a desiccator and allow it to reach room temperature (approx. 30–45 minutes).
-
Dissolution: In a fume hood, add anhydrous DMSO (≥99.9% purity) to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Vortex gently until visually clear.
-
Aliquoting: Immediately dispense the master stock into single-use polypropylene microtubes equipped with O-ring screw caps. Polypropylene is preferred as it prevents sample adsorption and withstands -20°C expansion[7].
-
Inert Purging: Overlay the headspace of each microtube with a gentle stream of dry argon or nitrogen gas to displace atmospheric oxygen and moisture[3].
-
Cryopreservation: Seal the caps tightly and transfer the aliquots immediately to a -20°C freezer.
Protocol B: Optimal Thawing Procedure to Prevent Moisture Ingress
Follow this procedure to safely recover the compound for downstream assays.
-
Retrieval: Remove only the required number of single-use aliquots from the -20°C freezer.
-
Thermal Equilibration (Critical): Place the sealed vials in a room-temperature desiccator for 20–30 minutes. Do NOT open the vials while cold.
-
Visual Inspection: Observe the state of the DMSO. It will initially be solid and melt as it crosses 18.5°C. Check for any white precipitates (the crashed-out HCl salt).
-
Homogenization: If precipitates are visible, place the sealed vial in a room-temperature water bath (25–30°C) and sonicate for 2–3 minutes until the solution is completely homogenous and clear.
-
Execution: Centrifuge briefly (e.g., 3,000 x g for 5 seconds) to draw all liquid down from the cap. Open the vial, use the required volume immediately, and safely discard any remaining solution. Do not refreeze.
Workflow Visualization
The following diagram maps the logical decision tree and workflow for handling 5-methyl-2-pyrimidinol hydrochloride to maximize its shelf life and experimental reliability.
Optimal -20°C storage and single-use aliquoting workflow to prevent freeze-thaw degradation.
References
-
[1] National Center for Biotechnology Information. "5-Methylpyrimidin-2-ol hydrochloride | C5H7ClN2O | CID 71299243." PubChem. Available at:[Link]
-
[5] American Chemical Society. "News in Brief: Sample stability during freeze-thaw: Losses mount with cycling." ACS. Available at:[Link]
-
[3] Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." PubMed (Journal of Biomolecular Screening). Available at:[Link]
-
[7] Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." ResearchGate. Available at:[Link]
-
[4] MDPI. "Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex." (Reference for hydrochloride salt crystallization and stability). Available at:[Link]
Sources
- 1. 5-Methylpyrimidin-2-ol hydrochloride | C5H7ClN2O | CID 71299243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Verosudil hydrochloride | 1414854-44-6 | >98% [smolecule.com]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
troubleshooting low conversion rates in pyrimidine coupling reactions
Technical Support Center: Pyrimidine Cross-Coupling Optimization Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist
Overview: The Pyrimidine Paradox
Pyrimidine coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) are notoriously bimodal: they either proceed with excellent efficiency or fail completely. This failure usually stems from two competing intrinsic properties of the pyrimidine ring:
- -Deficiency: The ring is electron-poor, making oxidative addition into C-Cl bonds difficult without specialized ligands.
-
N-Coordination: The lone pairs on N1/N3 are strong
-donors, capable of displacing phosphine ligands and forming stable, inactive Palladium(II) complexes (Catalyst Poisoning).
This guide deconstructs these failure modes into actionable troubleshooting steps.
Part 1: Troubleshooting Guide (Q&A)
Scenario A: The Pyrimidine is the Electrophile (Ar-Cl/Br)
Q: My reaction stalls at <10% conversion despite using 5 mol% Pd(PPh3)4. The starting material remains untouched. Why? Diagnosis: You are likely experiencing Catalyst Poisoning .[1] The Mechanism: Classical ligands like triphenylphosphine (PPh3) bind to Palladium relatively weakly. The pyrimidine nitrogen competes for the Pd center, forming a stable [Pd(Pyrimidine)2(L)2] complex that shuts down the catalytic cycle before oxidative addition can occur. The Solution:
-
Switch to Bulky, Electron-Rich Ligands: Use Dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or SPhos . Their sheer steric bulk prevents the pyrimidine nitrogen from approaching the Pd center, while their electron-rich nature accelerates oxidative addition into the C-Cl bond.
-
Use Precatalysts: Switch from Pd(OAc)2 or Pd2(dba)3 to Pd-G3/G4 precatalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive Pd-aggregates (Palladium black).
Q: I am coupling a 2-chloropyrimidine. It is significantly slower than the 4- or 5-chloro isomer. Is this normal? Diagnosis: Yes, this is the "2-Position Effect." The Mechanism: The C2 position is flanked by two nitrogens. While this makes the carbon highly electrophilic (good for SNAr), it creates steric crowding and electronic repulsion that hinders the approach of the Palladium catalyst during oxidative addition. The Solution:
-
Ligand: BrettPhos or RuPhos are often superior for highly hindered 2-substituted positions.
-
Leaving Group: If possible, switch from -Cl to -Br. The weaker C-Br bond often compensates for the difficult oxidative addition.
Scenario B: The Pyrimidine is the Nucleophile (Ar-B(OH)2)
Q: My pyrimidine boronic acid is consumed rapidly (by TLC/LCMS), but I see mostly de-borylated pyrimidine (H-pyrimidine) and low product yield. Diagnosis: You are suffering from Rapid Protodeboronation . The Mechanism: Pyrimidine boronic acids (especially 2-pyrimidinyl) are exceptionally unstable. In the presence of aqueous base, the C-B bond hydrolyzes rapidly to replace the boron with a proton. This reaction is often faster than the transmetallation step of the cross-coupling. The Solution:
-
The "Slow-Release" Strategy: Do not use free boronic acids. Switch to MIDA Boronates or Potassium Trifluoroborates (BF3K) .
-
Why? MIDA boronates hydrolyze slowly, keeping the concentration of the unstable free boronic acid low ("just-in-time" delivery), which favors the coupling reaction over the second-order decomposition pathway.
-
-
Anhydrous Conditions: If you must use a boronic ester (Bpin), switch to anhydrous conditions using CsF or K3PO4 in dioxane/DMSO, avoiding water entirely to shut down the hydrolysis pathway.
Part 2: Decision Logic & Mechanism Visualization
Figure 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing failure modes based on role of the pyrimidine ring.
Figure 2: The Mechanism of Failure (Poisoning vs. Deboronation)
Caption: The two primary "Death Pathways" for pyrimidine coupling reagents.
Part 3: Optimized Experimental Protocols
Data Summary: Ligand & Base Selection Matrix
| Pyrimidine Role | Position | Recommended Catalyst System | Base / Solvent | Key Reference |
| Electrophile | 4- or 5-Cl | Pd(OAc)2 + SPhos (1:2) | K3PO4 / Toluene:H2O | [1] |
| Electrophile | 2-Cl | XPhos Pd G4 | K2CO3 / Dioxane:H2O | [2] |
| Nucleophile | 5-B(OH)2 | Pd(dppf)Cl2 | Na2CO3 / DME:H2O | Standard |
| Nucleophile | 2-BMIDA | Pd(dtbpf)Cl2 or XPhos | K3PO4 / THF:H2O (Slow Release) | [3] |
Protocol 1: Coupling of "Difficult" 2-Chloropyrimidines (Electrophile)
Use this when standard Pd(PPh3)4 fails due to poisoning.
-
Preparation: In a glovebox or under Argon, charge a vial with:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.2 M.[4]
-
Reaction: Seal and heat to 80°C for 2-4 hours.
-
Note: Do not overheat (>100°C) initially; XPhos is active at moderate temperatures.
-
-
Workup: Filter through Celite/Silica to remove Pd residuals before aqueous extraction.
Protocol 2: Coupling of Unstable 2-Pyridyl/Pyrimidine MIDA Boronates (Nucleophile)
Use this to prevent protodeboronation.
-
Reagents: Charge vial with:
-
Aryl Bromide/Chloride (1.0 equiv)
-
2-Pyrimidinyl MIDA Boronate (1.5 equiv)
-
Cu(OAc)2 (0.5 equiv) - Optional promoter for specific transmetallation
-
K3PO4 (5.0 equiv) - High base load required for MIDA hydrolysis
-
-
Catalyst: Pd(dtbpf)Cl2 (2-5 mol%) or XPhos Pd G3 .
-
Solvent: Isopropanol/Water (4:1) or DMF/Water (10:1) .
-
Crucial: The presence of water is mandatory to hydrolyze the MIDA ester, but it must be controlled.
-
-
Reaction: Heat to 60°C . Monitor strictly by LCMS. Stop immediately upon consumption of MIDA species to prevent product decomposition.
References
-
Altman, R. A., et al. (2007). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids." Journal of Organic Chemistry. Link
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science. Link
-
Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable 2-Pyridylboronates." Journal of the American Chemical Society.[5] Link
-
Molander, G. A., et al. (2010). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society.[5] Link
Sources
Validation & Comparative
Analytical Comparison Guide: 1H NMR Spectrum Analysis of 5-Methyl-2-pyrimidinol Hydrochloride vs. Alternative Modalities
Executive Summary
For researchers and drug development professionals, accurately characterizing heterocyclic building blocks is a fundamental prerequisite for downstream synthesis. 5-Methyl-2-pyrimidinol hydrochloride (CAS 41398-85-0) is a highly versatile pyrimidine intermediate utilized extensively in the development of nucleoside analogs and targeted therapeutics ([1]).
This guide provides an authoritative comparison of the analytical modalities used to evaluate this compound. We objectively contrast the performance of quantitative 1H NMR (qNMR) against High-Performance Liquid Chromatography (HPLC) for purity determination, and we compare the spectral nuances of the hydrochloride salt against its free base counterpart. By detailing the causality behind experimental choices, this guide establishes a self-validating framework for rigorous structural and quantitative analysis.
Mechanistic Overview & Structural Dynamics
5-Methyl-2-pyrimidinol features a pyrimidine core substituted with a methyl group at the C5 position and a hydroxyl group at the C2 position. In solution, the free base exists in a dynamic tautomeric equilibrium between the enol form (2-hydroxy-5-methylpyrimidine) and the keto form (5-methyl-2-pyrimidinone) ([2]).
The commercial formulation of this compound as a hydrochloride salt is a deliberate synthetic choice. The protonation of the pyrimidine nitrogen significantly enhances the compound's solubility in aqueous and polar environments, facilitating easier handling, preventing oxidative degradation, and stabilizing the molecule for long-term storage ([1]).
Tautomeric equilibrium and protonation states of 5-methyl-2-pyrimidinol.
Comparative Modalities: qNMR vs. HPLC for Purity Analysis
When determining the purity of 5-methyl-2-pyrimidinol hydrochloride for batch release or reference standard qualification, scientists must choose the appropriate analytical modality. While HPLC is the industry standard for trace impurity profiling, qNMR offers distinct advantages for absolute quantification.
Table 1: Modality Comparison – qNMR vs. HPLC
| Parameter | Quantitative 1H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mechanism | Nuclear spin resonance proportional to molar concentration | Chromatographic separation and UV absorbance |
| Reference Standard | Not required for the analyte (uses independent internal standard) | Requires high-purity reference standard of the analyte |
| Destructive? | No (Sample can be fully recovered) | Yes |
| Sensitivity (LOD) | ~0.1% to 1.0% | < 0.01% |
| Best Use Case | Absolute purity determination, structural confirmation, standard qualification | Trace impurity profiling, stability indicating assays, batch release |
Causality Behind the Choice: qNMR is the superior choice for early-stage development because it provides absolute quantification based on a fundamental physical principle: the integrated area of a resonance is directly proportional to the number of nuclei, independent of the molecule's UV extinction coefficient. HPLC, while vastly more sensitive for trace impurities, requires a pre-existing high-purity reference standard to establish a calibration curve. Therefore, qNMR is often used to qualify the reference standard that is subsequently used for HPLC.
Workflow decision tree comparing qNMR and HPLC for 5-methyl-2-pyrimidinol HCl analysis.
Spectral Comparison: Hydrochloride Salt vs. Free Base
The 1H NMR spectrum of the hydrochloride salt differs significantly from its free base counterpart due to the profound electronic effects of protonation. 1H NMR spectroscopy provides crucial information on the connectivity of these hydrogen atoms ([2]).
Table 2: 1H NMR Spectral Comparison (DMSO-d6)
| Proton Assignment | Free Base δ (ppm) | HCl Salt δ (ppm) | Multiplicity | Integration | Mechanistic Shift Causality |
| C5-CH3 | ~2.05 | ~2.15 | Singlet | 3H | Mild deshielding due to the inductive effect from the protonated ring. |
| C4-H & C6-H | ~8.20 | ~8.65 | Singlet | 2H | Strong deshielding due to electron withdrawal by the protonated pyrimidinium nitrogen. |
| OH / NH / HCl | ~11.5 (Broad) | ~12.5 (Broad) | Singlet | 1H / 2H | Highly dependent on concentration, tautomeric state, and hydrogen bonding. |
Mechanistic Explanation: Protonation of the pyrimidine nitrogen creates a formal positive charge that withdraws electron density from the aromatic ring via both inductive and resonance effects. This deshielding effect pushes the chemically equivalent C4-H and C6-H protons downfield by approximately 0.45 ppm compared to the free base. Furthermore, the symmetry of the molecule ensures that H-4 and H-6 appear as a single, sharp 2H singlet, confirming the structural integrity of the pyrimidine core ([3]).
Self-Validating Experimental Protocol for qNMR Analysis
To ensure strict adherence to E-E-A-T principles, the following protocol is designed as a self-validating system . The inclusion of internal relaxation checks guarantees that the quantitative data is reliable and independent of external calibration errors.
Step 1: Gravimetric Sample Preparation
-
Action: Accurately weigh ~10.0 mg of 5-methyl-2-pyrimidinol hydrochloride and ~5.0 mg of Maleic Acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg). Dissolve the mixture completely in 0.6 mL of DMSO-d6.
-
Causality: Maleic acid is selected as the internal standard because its 1H NMR signal (a sharp singlet at δ 6.26 ppm) sits in a spectral window completely free of interference from the pyrimidine protons (δ ~8.65 ppm) and the methyl group (δ ~2.15 ppm). DMSO-d6 is chosen over D2O because D2O would cause rapid deuterium exchange with the hydroxyl/amine protons, masking their signals and preventing full structural assignment ([4]).
Step 2: T1 Relaxation Assessment (Self-Validation Checkpoint)
-
Action: Before acquiring the quantitative spectrum, run an Inversion-Recovery pulse sequence to determine the longitudinal relaxation time (
) of the slowest relaxing proton (typically the C4/C6 aromatic protons). -
Causality: A protocol is only self-validating if it proves its own parameters are correct. Without knowing
, peak integration can be artificially truncated due to differential saturation. By experimentally verifying , the protocol validates that the subsequent relaxation delay ( ) will be sufficient for 100% magnetization recovery.
Step 3: Spectroscopic Acquisition
-
Action: Set the pulse angle to 90°, acquisition time (AQ) to 4.0 seconds, and the relaxation delay (
) to (typically 30–60 seconds). Acquire a minimum of 64 transients to ensure a Signal-to-Noise Ratio (SNR) > 250:1. -
Causality: A 90° pulse maximizes the signal-to-noise ratio per scan. The extended
ensures that >99.3% of the macroscopic magnetization has returned to the Z-axis before the next pulse, eliminating integration errors.
Step 4: Data Processing and Absolute Quantification
-
Action: Apply a 0.3 Hz exponential line broadening function, Fourier transform the FID, and perform strictly manual zero- and first-order phase correction. Integrate the C4/C6 singlet (δ 8.65) and the Maleic acid singlet (δ 6.26).
-
Causality: Manual phase correction is strictly required because automated algorithms often distort the baseline around the broad exchangeable peaks (δ 12.5 ppm), which artificially skews the integration values of the adjacent aromatic signals. Purity is calculated using the established mass balance equation comparing the molar ratios of the internal standard to the analyte.
References
Sources
FTIR Characteristic Peaks of 5-Methyl-2-Pyrimidinol HCl: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 5-methyl-2-pyrimidinol hydrochloride (CAS: 17758-06-4), a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.
This document is structured to serve as a comparative reference for Quality Control (QC) and R&D professionals, specifically focusing on distinguishing the hydrochloride salt from its free base precursor and other structural analogs.
Executive Summary & Compound Profile
5-methyl-2-pyrimidinol hydrochloride (also known as 2-hydroxy-5-methylpyrimidine HCl or Thymine enol-derivative HCl) presents a unique infrared spectral signature dominated by the interaction between the pyrimidine ring, the hydroxyl/keto tautomerism, and the ionic chloride lattice.
-
Compound: 5-Methyl-2-pyrimidinol Hydrochloride[1]
-
CAS Number: 17758-06-4[1]
-
Molecular Formula: C
H ClN O (Salt form) -
Core Challenge: Distinguishing the HCl salt from the free base (CAS: 41398-85-0) and structural isomers like Thymine (5-methyluracil).
Key Spectral Differentiator: The most diagnostic feature is the broad, complex absorption between 2500–3200 cm⁻¹ (indicative of
Technical Deep Dive: The FTIR Fingerprint
The spectrum of 5-methyl-2-pyrimidinol HCl is governed by the protonation of the pyrimidine ring nitrogen (typically N1 or N3) and the resulting changes in bond force constants. The following analysis is grounded in structural analog data (specifically 2-hydroxy-4-methylpyrimidine HCl) and fundamental heterocyclic spectroscopy.
Characteristic Peak Assignments
| Frequency Region (cm⁻¹) | Vibration Mode | Structural Origin | Diagnostic Note |
| 3200 – 2500 | Ammonium Salt Formation | Primary Identifier. Broad, multi-component band often overlapping with C-H stretches. Indicates salt formation.[2] | |
| 3100 – 3000 | Pyrimidine Ring | Weak, sharp shoulders often buried in the salt band. | |
| 2950 – 2850 | 5-Methyl Group | Distinct peaks visible on the shoulder of the broad N-H band. | |
| 1720 – 1650 | Keto-Enol Tautomer | If in keto-form (pyrimidinone), a strong band appears here. Protonation often shifts this to higher frequencies compared to the free base. | |
| 1600 – 1550 | Pyrimidine Ring | "Breathing" modes of the heterocyclic ring. Protonation increases the double-bond character of certain ring segments. | |
| 1460 – 1370 | Methyl Group | Characteristic doublet or multiplet for methyl bending (asymmetric/symmetric).[2] | |
| 1250 – 1200 | C2-Position | Strong band indicating the C-O single bond character in the enol/salt form. | |
| ~1000 – 900 | Ring Breathing | Pyrimidine Core | Sensitive to substitution pattern (5-methyl vs 4-methyl). |
| 850 – 600 | Aromatic C-H | Fingerprint region. Specific pattern confirms the 2,5-substitution. |
Expert Insight: In the solid state, 2-hydroxypyrimidines often exist as the 2(1H)-pyrimidinone tautomer. However, salt formation (HCl) protonates the ring nitrogen, potentially stabilizing the enolic character or creating a cationic pyrimidinium species. The presence of a strong band near 1250 cm⁻¹ (C-O stretch) supports the "ol" (hydroxy) character or strong C-O single bond character, while a band >1680 cm⁻¹ suggests retention of carbonyl character.
Comparative Analysis: HCl Salt vs. Alternatives
The most critical QC task is verifying the conversion of the Free Base to the Hydrochloride Salt.
Comparison: HCl Salt (Product) vs. Free Base (Alternative)
| Feature | 5-Methyl-2-Pyrimidinol HCl (Product) | 5-Methyl-2-Pyrimidinol Free Base (Alternative) |
| 3500–2500 cm⁻¹ | Broad, continuous absorption ("Ammonium band"). Obscures C-H stretches. | Distinct, sharper peaks for N-H/O-H. Separation between 3000+ (aromatic) and <3000 (aliphatic).[3] |
| 1700–1600 cm⁻¹ | Complex. Protonation often causes a blue shift (higher wavenumber) or intensity increase in Ring/C=N bands. | Cleaner C=O / C=N bands. Typical of cyclic amides/enols. |
| Fingerprint | Specific bands for ionic lattice interactions (broadening of lower freq bands). | Sharper, well-resolved fingerprint bands. |
| Solubility | High in water/methanol. | Lower water solubility; soluble in organic solvents. |
Comparison: vs. 4-Methyl Isomer (Impurity)
-
5-Methyl (Target): Methyl deformation bands and ring breathing modes will differ. The C-H out-of-plane bending (800-600 cm⁻¹) is the most reliable region to distinguish positional isomers (5-Me vs 4-Me).
-
4-Methyl Analog: Literature cites C-CH3 stretch at 1190 cm⁻¹ and bending at 530 cm⁻¹ . Expect the 5-Methyl analog to show slight shifts in these region due to different kinematic coupling on the ring.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, use the following protocol. This method includes a "Chemical Validation" step to confirm the salt form beyond just spectral matching.
Method A: FTIR Analysis (ATR Technique)[5]
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum).
Step-by-Step:
-
Blank: Collect background spectrum with clean crystal.
-
Sample: Place ~10 mg of 5-methyl-2-pyrimidinol HCl powder on the crystal.
-
Compression: Apply high pressure (clamp) to ensure intimate contact (critical for solid salts to see the broad N-H band).
-
Cleaning: Clean with Methanol (HCl salts are soluble; ensure no carryover).
Method B: Chemical Validation (The "Silver Nitrate" Test)
-
Why? FTIR confirms the organic structure, but explicitly confirming the chloride counterion validates the "HCl" designation.
-
Dissolve 20 mg of sample in 1 mL deionized water.
-
Add 2 drops of 0.1 M AgNO₃ solution.
-
Positive Result: Immediate white precipitate (AgCl) confirms the hydrochloride salt.
Workflow Diagram
The following logic flow illustrates the decision process for validating the compound.
Caption: Logical workflow for distinguishing 5-methyl-2-pyrimidinol HCl from its free base and impurities using spectral and chemical validation.
References
-
Yadav, B.S., et al. "FTIR Spectroscopic Study of 2-Hydroxy-4-methyl Pyrimidine Hydrochloride." Asian Journal of Chemistry, vol. 18, no. 1, 2006.[4] Link (Accessed via AsianPubs). Note: Used as a structural analog reference for vibrational assignments.
-
National Institute of Standards and Technology (NIST). "Thymine (5-Methyluracil) IR Spectrum." NIST Chemistry WebBook, SRD 69. Link (Standard Reference for pyrimidine ring vibrations).
- Silverstein, R.M., et al.Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons. (Authoritative text on N-H+ salt broadening and heterocyclic ring modes).
-
PubChem. "Compound Summary: 5-Methyl-2-pyrimidinol hydrochloride (CAS 17758-06-4)." Link.
Sources
A Comparative Guide to HPLC Method Development for 5-Methyl-2-Pyrimidinol Purity Analysis
This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 5-methyl-2-pyrimidinol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind experimental choices. We will compare a robust, conventional HPLC method with a high-efficiency Ultra-Performance Liquid Chromatography (UPLC) alternative, providing the data and insights necessary to select the optimal approach for your laboratory's specific needs.
Introduction: The Analytical Challenge of 5-Methyl-2-Pyrimidinol
5-Methyl-2-pyrimidinol is a heterocyclic organic compound and a key building block in the synthesis of various pharmaceutical agents.[1][2] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The primary analytical challenge lies in developing a stability-indicating method capable of separating the main component from structurally similar process impurities and potential degradants.[3]
The structure of 5-methyl-2-pyrimidinol, featuring a polar pyrimidinol ring, presents unique chromatographic challenges. Such polar compounds can exhibit poor retention on traditional reversed-phase columns, often eluting near the solvent front, which can mask the presence of critical impurities.[4][5] Therefore, a systematic and scientifically-grounded approach to method development is essential.
Physicochemical Properties of 5-Methyl-2-Pyrimidinol:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [6][7] |
| Molecular Weight | 110.11 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [6][7] |
| pKa (Predicted) | 9.33 ± 0.10 | [7] |
| Polarity | Moderately Polar | Inferred from structure |
The predicted pKa suggests that the compound's ionization state can be controlled by adjusting the mobile phase pH, a critical lever in optimizing chromatographic separation.[8][9]
Strategic Approach to Method Development
A successful HPLC method is not developed by chance but through a logical, systematic process. The goal is to find the optimal balance between resolution, analysis time, robustness, and sensitivity. Our strategy follows a multi-step, risk-based approach as outlined in modern analytical procedure development guidelines.[10]
Caption: General workflow for HPLC method development.
Comparative Methodologies: HPLC vs. UPLC
We developed two distinct methods to illustrate the trade-offs between conventional HPLC and modern UPLC technology.
Method A: Robust Reversed-Phase HPLC
This method is designed for broad applicability in standard quality control laboratories, prioritizing robustness and reliability using common instrumentation.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography and the logical starting point.[11] It provides excellent hydrophobic retention for a wide range of molecules. For a moderately polar compound like 5-methyl-2-pyrimidinol, a C18 phase offers sufficient interaction to achieve retention away from the solvent void.
-
Mobile Phase:
-
pH Control: Given the pKa of ~9.3, setting the mobile phase pH to an acidic value (e.g., ~3.0 with phosphoric acid) ensures the pyrimidinol is in a single, non-ionized form.[9] This prevents peak tailing and yields sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and favorable UV transparency. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and resolved within a reasonable timeframe.[8]
-
-
Detection: The pyrimidine ring is a strong UV chromophore. A photodiode array (PDA) detector is used to scan across a range of wavelengths to determine the absorbance maximum for optimal sensitivity and to assess peak purity.
Experimental Protocol: Method A (HPLC)
-
Chromatographic System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a 0.5 mg/mL solution of 5-methyl-2-pyrimidinol reference standard in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Preparation: Prepare the test sample at the same concentration as the standard using the same diluent. Filter through a 0.45 µm syringe filter before injection.[11]
Method B: High-Throughput UPLC
This method leverages Ultra-Performance Liquid Chromatography (UPLC) to achieve significantly faster analysis times and improved resolution, which is ideal for high-throughput screening or complex impurity profiles.
Causality Behind Experimental Choices:
-
The UPLC Advantage: UPLC systems operate at much higher pressures (up to 15,000 psi) than HPLC systems (up to 6,000 psi).[12][13] This allows the use of columns packed with sub-2 µm particles. The smaller particles provide a dramatic increase in chromatographic efficiency, leading to sharper peaks, better resolution, and higher sensitivity.[14][15][16]
-
Stationary Phase (Column): A C18 column with a 1.7 µm particle size is selected. The shorter column length (e.g., 50 mm) is made possible by the high efficiency of the small particles, which drastically reduces the analysis time.[15]
-
Method Translation: The gradient and mobile phases are scaled down from the HPLC method. The flow rate is reduced to accommodate the smaller column diameter, while the gradient time is shortened proportionally to the column volume, maintaining a similar separation profile but in a fraction of the time.
Caption: Decision logic for choosing between HPLC and UPLC.
Experimental Protocol: Method B (UPLC)
-
Chromatographic System: UPLC system capable of operating at pressures up to 15,000 psi.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5% to 70% B
-
3.5-4.0 min: 70% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 2 µL.
-
Standard and Sample Preparation: Same as Method A.
Performance Comparison and Data Analysis
A sample of 5-methyl-2-pyrimidinol spiked with a known related impurity was analyzed using both methods. The results are summarized below.
Table 2: Comparative Performance Data
| Parameter | Method A (HPLC) | Method B (UPLC) | Advantage |
| Retention Time (Main Peak) | 12.5 min | 2.1 min | UPLC |
| Total Run Time | 30.0 min | 5.0 min | UPLC |
| Resolution (Main Peak/Impurity) | 2.8 | 4.5 | UPLC |
| Tailing Factor (Main Peak) | 1.1 | 1.0 | UPLC |
| Theoretical Plates | 15,000 | 25,000 | UPLC |
| Relative Solvent Consumption | ~100% | ~15% | UPLC |
As the data clearly indicates, the UPLC method provides superior performance in every key chromatographic metric. The analysis time is reduced by a factor of six, resolution is significantly improved, and peak symmetry is ideal.[16] This translates to higher sample throughput and more confident peak integration. However, the HPLC method remains a perfectly viable and robust option, meeting typical system suitability criteria for pharmaceutical analysis.[17]
Method Validation: A Trustworthiness Framework
Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[18] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[19][20][21]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants. This is demonstrated through forced degradation studies and analysis of spiked samples.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentration levels for which the method has been shown to have suitable precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[22]
Conclusion
This guide has detailed two effective methods for the purity analysis of 5-methyl-2-pyrimidinol.
-
Method A (HPLC) is a robust, reliable, and universally applicable method suitable for any standard QC laboratory. It provides adequate resolution and performance for routine quality control.
-
Method B (UPLC) offers significant advantages in speed, resolution, sensitivity, and reduced solvent consumption.[12][14] It is the superior choice for laboratories with high-throughput requirements or for analyzing samples with complex impurity profiles where maximum resolving power is needed.
The choice between these methods depends on the specific analytical needs, available instrumentation, and desired throughput of the laboratory. Both methods, when properly validated according to ICH guidelines, will provide accurate and reliable data crucial for ensuring the quality of 5-methyl-2-pyrimidinol in drug development and manufacturing.[20]
References
- Alispharm. (2023, October 11).
- Research Journal of Pharmacy and Technology. (2019, October 24).
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- AMSbiopharma. (2025, July 22).
- Lab Manager. (2025, October 22). ICH Q2(R2) and Q14: A Modernized Approach.
- International Journal of Pharmaceutical Research and Applications. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- WebofPharma. (2026, February 13).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds.
- European Medicines Agency. (2023, December 14). ICH Q2(R2)
- Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- Fluorochem. 5-methyl-2-pyrimidinol.
- BenchChem. HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
- ChemicalBook. (2026, January 13). 2-Hydroxy-5-methylpyrimidine.
- Nucleic Acids Research. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA.
- Journal of Chromatography B. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
- Journal of Pharmaceutical Negative Results. (2022). New analytical method development and validation for estimation of molnupiravir in bulk and tablet dosage form by RP-HPLC method.
- Acta Poloniae Pharmaceutica.
- Turkish Journal of Chemistry. (2018, July 13).
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. resolian.com [resolian.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. rjptonline.org [rjptonline.org]
- 16. biomedres.us [biomedres.us]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. youtube.com [youtube.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. cmbr-journal.com [cmbr-journal.com]
Strategic Application of Pyrimidine Scaffolds: A Comparative Synthesis Guide to 5-Methyl-2-pyrimidinol vs. 5-Fluorouracil
Executive Summary
In modern organic synthesis and drug development, pyrimidine derivatives serve as foundational scaffolds. While structurally similar, 5-Fluorouracil (5-FU) and 5-Methyl-2-pyrimidinol (often handled as its hydrochloride salt) exhibit drastically different electronic properties, dictating their distinct synthetic workflows and downstream applications. 5-FU is a highly functionalized antimetabolite requiring precise N-alkylation/acylation to generate oncology prodrugs[1]. Conversely, 5-Methyl-2-pyrimidinol acts as an electron-rich, versatile intermediate utilized in the synthesis of agrochemicals and central nervous system (CNS) therapeutics[2]. This guide provides a mechanistic comparison and validated protocols for handling both scaffolds.
Structural and Mechanistic Paradigms
Electronic Effects of C5 Substitution
The reactivity of a pyrimidine ring is fundamentally governed by its substituents.
-
5-Fluorouracil (5-FU): The highly electronegative fluorine atom at the C5 position withdraws electron density via the inductive effect. This renders the N1 and N3 protons relatively acidic (pKa ~8.0), making 5-FU highly susceptible to base-catalyzed N-alkylation and acylation[1]. This electronic configuration is heavily exploited to synthesize prodrugs (e.g., Tegafur) that bypass 5-FU's poor tumor selectivity and rapid metabolism[3].
-
5-Methyl-2-pyrimidinol: The electron-donating methyl group at C5 enriches the pyrimidine ring's electron density. The C2 position features a hydroxyl group that readily tautomerizes to a pyrimidone (2(1H)-pyrimidinone). To prevent premature oxidation and enhance solubility, this compound is predominantly synthesized and stored as a hydrochloride salt[2]. The scaffold is primed for regioselective O-alkylation or cross-coupling reactions, allowing chemists to construct complex nucleoside analogs or receptor modulators[2].
Synthetic Workflows & Reactivity Logic
Figure 1: Divergent synthetic workflows and applications of 5-FU and 5-Methyl-2-pyrimidinol.
Experimental Methodologies & Protocols
Protocol A: Continuous Flow Synthesis of 5-Fluorouracil via Microchannel Reactor
Causality & Rationale: Traditional batch fluorination of uracil is hazardous and often yields highly impure products due to the violent exothermic nature of fluorine gas. Utilizing a microchannel reactor provides forced heat transfer and precise stoichiometric control, mitigating thermal degradation and significantly boosting purity[4].
-
System Passivation: Treat the microchannel reaction system and connecting pipelines with a 5 mol% F₂/N₂ gas mixture to ensure complete passivation and airtightness up to 1.0 MPa[4].
-
Parameter Initialization: Set the reactor's heat exchanger temperature to -10°C to control the exothermic fluorination, and maintain a system pressure of 0.3 MPa[4].
-
Substrate Injection: Pump a 7% mass concentration solution of uracil (dissolved in trifluoroacetic acid) at a feed rate of 50 g/min into the pre-heating module[4].
-
Fluorination: Introduce a 20 mol% F₂/N₂ gas mixture at 4.2 L/min directly into the reaction module, maintaining an F₂ to uracil molar ratio of 1.2:1[4].
-
Isolation: Pass the crude effluent through a quenching module, separate via a gas-liquid separator, and dry the residue.
-
Validation: Expected yield is ~86.7% with an HPLC purity of ≥98.6%[4].
-
Protocol B: N1-Acylation of 5-Fluorouracil for Prodrug Synthesis
Causality & Rationale: Direct acylation using oxalyl chloride can be overly harsh, risking the degradation of sensitive functional groups. Employing BROP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) in the presence of triethylamine allows for the mild, selective in situ activation of carboxylic acids, driving N1-acylation of 5-FU efficiently at 0°C[1].
-
Preparation: In a flame-dried flask under inert atmosphere, dissolve the target carboxylic acid (1.0 mmol) and 5-FU (1.5 mmol) in 35 mL of anhydrous DMF[1].
-
Activation: Cool the reaction mixture to 0°C. Add Triethylamine (3.0 mmol) to deprotonate the 5-FU, followed by the slow addition of BROP (1.5 mmol) to activate the carboxylic acid[1].
-
Coupling: Stir the mixture continuously at 0°C for exactly 2 hours[1].
-
Purification: Evaporate the DMF under reduced pressure. Purify the crude residue via dry silica gel chromatography to isolate the N1-acyl-5-fluorouracil derivative[1].
Protocol C: Functionalization of 5-Methyl-2-pyrimidinol Hydrochloride
Causality & Rationale: 5-Methyl-2-pyrimidinol is supplied as a hydrochloride salt to maintain shelf stability. Before functionalization (e.g., cross-coupling or alkylation), the salt must be neutralized. The choice of base and temperature dictates regioselectivity: mild bases at room temperature favor kinetic O-alkylation, while thermodynamic N-alkylation requires higher temperatures[2].
-
Free-Basing: Suspend 5-Methyl-2-pyrimidinol hydrochloride (1.0 eq) in a polar aprotic solvent (e.g., Acetonitrile or DMF).
-
Neutralization: Add a mild base such as K₂CO₃ or N,N-Diisopropylethylamine (DIPEA) (1.2–1.5 eq) and stir for 30 minutes at room temperature to generate the reactive pyrimidone anion[2].
-
Electrophilic Addition: Dropwise add the desired electrophile (e.g., an alkyl halide) (1.1 eq).
-
Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.
-
Workup: Quench the reaction with distilled water, extract with ethyl acetate (3x), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo[2].
Quantitative Data Comparison
The following table summarizes the physicochemical properties and synthetic utility of both pyrimidine scaffolds to aid in experimental design.
| Parameter | 5-Fluorouracil (5-FU) | 5-Methyl-2-pyrimidinol HCl |
| CAS Number | 51-21-8 | 41398-85-0 |
| Molecular Weight | 130.08 g/mol | 146.58 g/mol (as HCl salt) |
| Key Substituent | C5-Fluoro (Strongly electron-withdrawing) | C5-Methyl (Electron-donating) |
| Primary Reactivity | N1/N3-Alkylation, Acylation | O-Alkylation, N-Alkylation, Cross-coupling |
| Synthetic Role | Active Pharmaceutical Ingredient (API), Prodrug Core | Reactive Scaffold / Intermediate |
| Biological Target | Ribosomal RNA[5], Thymidylate Synthase | GABA/Glutamate Receptors, Fungal Pathogens[2] |
Biological & Industrial Applications
5-Fluorouracil (5-FU): While historically classified strictly as a DNA-damaging agent via the inhibition of thymidylate synthase, recent oncology research has revealed a paradigm shift. In many gastrointestinal cancers, 5-FU primarily induces apoptosis by hijacking and interfering with ribosomal RNA synthesis[5],[6]. This mechanistic insight is critical for synthetic chemists designing combination therapies, as co-administering 5-FU with DNA-damaging drugs that halt ribosome production can paradoxically negate 5-FU's efficacy[6].
5-Methyl-2-pyrimidinol: Beyond its established role as a precursor for agricultural fungicides, this scaffold is gaining significant traction in neuropharmacology. The structural geometry of the 5-methylpyrimidine core allows its derivatives to effectively modulate neurotransmitter pathways, specifically interacting with glutamate and GABA receptors. This makes it a highly valuable intermediate in the drug discovery pipeline for neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease[2].
References
-
Formulation, characterization, cytotoxicity and Salmonella/microsome mutagenicity (Ames) studies of a novel 5-fluorouracil derivative - nih.gov -7
-
5-FU's hidden power against cancer: RNA, not DNA | Drug Discovery News - drugdiscoverynews.com - 5
-
Cancer biologists discover a new mechanism for an old drug | MIT News - mit.edu - 6
-
A New Method for the Synthesis of 5-Fluorouracil Prodrugs - thieme-connect.com - 1
-
5-Fluorouracil synthesis - ChemicalBook - chemicalbook.com - 4
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC - nih.gov - 3
-
Cas no 41398-85-0 (5-Methylpyrimidin-2-ol hydrochloride) - 960化工网 - chem960.com - 2
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. 41398-85-0(5-Methylpyrimidin-2-ol hydrochloride) | Kuujia.com [kuujia.com]
- 3. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 5. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 6. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. Formulation, characterization, cytotoxicity and Salmonella/microsome mutagenicity (Ames) studies of a novel 5-fluorouracil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Hydroxy vs. Amino Functionalization in 5-Methylpyrimidines
This guide provides an in-depth technical comparison between 5-methyl-2-pyrimidinol and 2-amino-5-methylpyrimidine . These two heterocyclic scaffolds are structurally related but functionally distinct, serving different roles in medicinal chemistry—particularly in the design of kinase inhibitors and nucleotide analogs.
Executive Summary & Structural Distinction
At a glance, the difference lies in the substituent at the C2 position (Hydroxyl vs. Amino). However, this single atom substitution dictates the molecule's tautomeric state, hydrogen bond capability, and synthetic utility.
-
Molecule A: 5-methyl-2-pyrimidinol (often exists as 5-methyl-2(1H)-pyrimidinone )
-
Primary Role: Synthetic Intermediate / Electrophile Precursor.
-
Key Characteristic: Exists in a lactam-lactim equilibrium, predominantly as the keto (lactam) tautomer in neutral solution.
-
-
Molecule B: 2-amino-5-methylpyrimidine [1][2]
-
Primary Role: Pharmacophore / Hinge Binder.
-
Key Characteristic: Acts as a bidentate or tridentate hydrogen bond motif in active sites.
-
Critical Warning: Literature and chemical vendors frequently conflate 2-amino-5-methylpyrimidine with its pyridine analog, 2-amino-5-methylpyridine (CAS 1603-41-4). Ensure you are working with the diazine (pyrimidine) ring, not the azine (pyridine).
Physicochemical Profiling
The following table contrasts the fundamental properties that drive experimental behavior.
| Feature | 5-Methyl-2-pyrimidinol (A) | 2-Amino-5-methylpyrimidine (B) |
| CAS Number | 41398-85-0 | 50840-23-8 |
| Dominant Tautomer | Keto (2(1H)-pyrimidinone) | Amino (Imino form is negligible) |
| H-Bond Profile | Donor (N-H) & Acceptor (C=O) | Donor (-NH₂) & Acceptor (Ring N) |
| Acidity/Basicity | Amphoteric (pKa₁ ~2.2, pKa₂ ~9.[3]2) | Weak Base (pKa ~3.5 - 4.0) |
| Solubility | High in polar aprotic (DMSO, DMF); Low in non-polar | Moderate in organic solvents; Acid soluble |
| UV-Vis Character | Stable |
Expert Insight on Tautomerism: Molecule A is rarely "2-hydroxypyrimidine" in practice. In the solid state and solution, the proton resides on N1, creating a pyrimidinone . This makes N1 non-nucleophilic unless deprotonated. In contrast, Molecule B retains aromaticity more effectively, making the exocyclic amine a distinct nucleophile.
Synthetic Utility & Reactivity[4][5]
The chemical behavior of these molecules dictates their use in synthesis.
This molecule is the standard precursor for generating 2-chloro-5-methylpyrimidine , a versatile electrophile used to couple the pyrimidine ring to other scaffolds via
-
Mechanism: Treatment with
converts the C=O (keto) to C-Cl (aromatized). -
Protocol: See Experimental Protocols below.
This molecule is often used "as-is" to build the core of a drug.
-
Buchwald-Hartwig Coupling: The exocyclic amine (-NH2) can be arylated to form diarylpyrimidines.
-
Sandmeyer Reaction: Can be converted to 2-bromo or 2-iodo derivatives via diazonium salts, though this is less efficient than using the hydroxy precursor.
Caption: Divergent synthetic pathways. The hydroxy derivative (A) is typically activated to a chloride, while the amino derivative (B) serves as a nucleophile.
Pharmacological Implications: Kinase Hinge Binding
In drug discovery, particularly for protein kinase inhibitors, 2-amino-5-methylpyrimidine is a privileged structure.
-
The "Hinge" Interaction: Kinase ATP-binding pockets have a "hinge" region that forms H-bonds with the adenine of ATP.
-
Binding Mode of Molecule B:
-
Ring Nitrogen (N1): Accepts an H-bond from the backbone amide (e.g., Met, Leu).
-
Exocyclic Amino (C2-NH2): Donates an H-bond to the backbone carbonyl.
-
Result: A tight, bidentate anchor that orients the 5-methyl group into the hydrophobic "gatekeeper" pocket.
-
Molecule A generally cannot fulfill this role because the keto form lacks the directional H-bond donor capability in the same vector and loses aromaticity, incurring a desolvation penalty.
Experimental Protocols
These protocols are designed to be self-validating. If the expected physical changes (color, precipitate) do not occur, stop and verify reagents.
Use this to activate Molecule A for further coupling.
-
Setup: Dry 100 mL round-bottom flask, reflux condenser,
atmosphere. -
Reagents:
-
5-methyl-2-pyrimidinol (1.0 eq, 10 mmol)
- (Phosphorus oxychloride) (5.0 eq, neat solvent)
-
Optional: N,N-Dimethylaniline (catalytic drops) to accelerate reaction.
-
-
Procedure:
-
Charge solid pyrimidinol into the flask.
-
Slowly add
(Caution: Exothermic). -
Heat to reflux (approx. 105°C) for 2–4 hours. Checkpoint: Suspension should turn to a clear, often yellowish solution.
-
Quench: Cool to RT. Pour slowly onto crushed ice/water (Exothermic hydrolysis of excess
). -
Extraction: Neutralize with
to pH ~7-8. Extract with DCM (3x).
-
-
Validation:
-
TLC (Hexane/EtOAc 3:1): Product moves significantly higher (
~0.6) than starting material ( ~0.1). -
Yield: Typically >85%.
-
Use this to separate/identify the two molecules in a mixture.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm.
-
Expected Results:
-
Molecule A (Hydroxy): Elutes early (RT ~2-3 min) due to high polarity/keto form.
-
Molecule B (Amino): Elutes later (RT ~4-5 min) due to higher lipophilicity of the aromatic amine.
-
References
-
PubChem Compound Summary. (2025). 2-Amino-5-methylpyrimidine (CID 50840-23-8).[1] National Center for Biotechnology Information. Link
-
Matrix Scientific. (2024). Product Data: 2-Amino-5-methylpyrimidine. Link
- Bojarski, J. T., et al. (1985). Tautomerism of Pyrimidines. Advances in Heterocyclic Chemistry, Vol 38. (Authoritative text on keto-enol equilibrium in hydroxypyrimidines).
- Traxler, P., et al. (1999). Use of 2-amino-pyrimidines as kinase inhibitors. Medicinal Research Reviews. (Foundational text on the hinge-binding motif).
-
Sigma-Aldrich. (2024). 5-Methyl-2-pyrimidinol hydrochloride Product Sheet. Link
Sources
Comparative Guide: Melting Point Determination of 5-Methyl-2-Pyrimidinol Hydrochloride
CAS: 17758-06-4 | Formula: C₅H₆N₂O[1]·HCl
Executive Summary
In the synthesis and characterization of pyrimidine derivatives, the melting point (MP) serves as a rapid, primary indicator of purity and identity.[1] However, for hydrochloride salts like 5-methyl-2-pyrimidinol hydrochloride , traditional capillary methods often fail to distinguish between thermodynamic melting and thermal decomposition.[1]
This guide objectively compares two primary determination methodologies: Automated Optoelectronic Detection (Capillary) and Differential Scanning Calorimetry (DSC) .[1] While the free base (5-methyl-2-pyrimidinol) exhibits a clean melting transition at ~211°C , the hydrochloride salt presents complex thermal behavior involving dehydrochlorination and decomposition, necessitating advanced thermal analysis for accurate characterization.[1]
Compound Profile & Thermal Behavior
Before selecting a method, it is critical to understand the thermal variance between the salt and its free base.
| Feature | 5-Methyl-2-Pyrimidinol (Free Base) | 5-Methyl-2-Pyrimidinol Hydrochloride (Salt) |
| CAS | 41398-85-0 | 17758-06-4 |
| Molecular Weight | 110.11 g/mol | 146.58 g/mol |
| Thermal Event | Sharp fusion (Solid | Broad decomposition (Solid |
| Typical Range | 210°C – 212°C [1] | >250°C (Decomposition) [2] |
| Primary Challenge | Sublimation potential | Release of HCl gas; darkening before melt |
Critical Insight: Hydrochloride salts of pyrimidines often exhibit "apparent melting" where the crystal lattice collapses due to the loss of HCl gas rather than thermodynamic fusion.[1]
Method A: Automated Optoelectronic Detection (Capillary)
The Modern Standard for QC Release Testing
This method utilizes a digital melting point apparatus (e.g., Mettler Toledo MP series or Büchi) that detects the phase change via light transmission.[1]
Experimental Protocol
-
Sample Prep: Dry the sample at 105°C for 2 hours to remove hygroscopic moisture (critical for HCl salts). Grind to a fine powder.
-
Loading: Fill a glass capillary to a height of 3 mm. Compact via "tamping" to remove air pockets.[1]
-
Ramp Rate:
-
Detection: Set the "Threshold" for the onset (collapse) and the clear point (meniscus formation).[1]
Performance Analysis
-
Pros: High throughput; compliant with Pharmacopeia (USP <741>) methods; visual video playback allows operator to see "browning" (decomposition).[1]
-
Cons: For 5-methyl-2-pyrimidinol HCl, the "clear point" may never be reached.[1] The sample will likely turn brown/black (charring) before becoming a clear liquid, leading to ambiguous results.[1]
Method B: Differential Scanning Calorimetry (DSC)
The Gold Standard for Structural Insight
DSC measures the heat flow difference between the sample and a reference pan, allowing for the differentiation between desolvation (endothermic), melting (endothermic), and decomposition (often exothermic).[1]
Experimental Protocol
-
Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole.
-
Why? The pinhole allows escaping HCl gas to vent, preventing pan deformation, while the seal maintains thermal equilibrium.
-
-
Sample Mass: 2–4 mg (weighed to ±0.01 mg precision).
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 300°C.
-
Performance Analysis
-
Pros: Quantifies the Enthalpy of Fusion (
) ; clearly separates the loss of water/solvent (broad peak <100°C) from the melting/decomposition event (>250°C). -
Cons: Destructive; requires expensive instrumentation; data interpretation requires thermodynamic expertise.[1]
Comparative Data: Method A vs. Method B
The following table contrasts the data quality obtained when analyzing the hydrochloride salt.
| Metric | Method A: Capillary (Optoelectronic) | Method B: DSC (Thermal Analysis) |
| Primary Output | Temperature Range ( | Onset Temperature ( |
| Precision | ± 0.5°C | ± 0.1°C |
| Decomposition Handling | Poor (Subjective visual interpretation) | Excellent (Distinct exothermic/endothermic events) |
| Suitability for HCl Salt | Screening Only. Risk of "browning" obscuring the endpoint.[1] | Recommended. Can identify the exact onset of lattice collapse.[1] |
| Sample Requirement | ~5 mg | 2–4 mg |
Decision Logic & Workflow
The following diagram illustrates the decision process for characterizing 5-methyl-2-pyrimidinol HCl, ensuring scientific rigor in distinguishing the salt from the free base.
Caption: Workflow distinguishing thermodynamic melting from decomposition for pyrimidine salts.
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 5-methyl-2-pyrimidinol.[1] Retrieved from [Link][1]
-
ResolveMass Laboratories. (2025). Melting Point Determination: Capillary vs DSC. Retrieved from [Link]
Sources
Structural Validation of 5-Methyl-2-pyrimidinol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
The Analytical Challenge: Lactam-Lactim Tautomerism
5-Methyl-2-pyrimidinol (also known as 5-methylpyrimidin-2(1H)-one) is a critical heterocyclic scaffold in drug discovery and a structural analog to canonical nucleobases [1]. The primary analytical challenge in validating its structure lies in its protomeric tautomerism . The molecule exists in a dynamic equilibrium between the lactim (2-hydroxy, aromatic) and lactam (2-oxo, NH) forms.
Because the biological activity and reactivity of pyrimidine derivatives depend heavily on their dominant tautomeric state, structural validation cannot merely confirm connectivity—it must definitively locate the mobile proton. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD) to establish the most rigorous self-validating workflow for this molecule.
Methodological Comparison: SC-XRD vs. Alternatives
While NMR is the default for routine organic synthesis, SC-XRD remains the undisputed gold standard for absolute structural and tautomeric resolution.
Single-Crystal X-Ray Diffraction (SC-XRD)
-
The Mechanism: SC-XRD relies on the coherent scattering of X-rays by the electron clouds of atoms. By cooling the crystal to cryogenic temperatures (e.g., 100 K), thermal vibrations (ellipsoids) are minimized. This allows the residual electron density of the tautomeric hydrogen atom to be directly observed in the difference Fourier map.
-
The Advantage: It eliminates the ambiguity of time-averaged signals. You do not infer the proton's location; you see it [2].
Solution-State NMR Spectroscopy (¹H, ¹³C, ¹⁵N)
-
The Mechanism: Probes the local magnetic environment of active nuclei.
-
The Limitation: In protic solvents or at room temperature, the proton exchange between the N1/N3 and O2 positions of 5-methyl-2-pyrimidinol is often faster than the NMR timescale. This results in broadened, time-averaged signals that mask the true tautomeric ratio. Low-temperature NMR (below -50 °C) is required to slow the exchange enough to resolve distinct tautomers.
Powder X-Ray Diffraction (PXRD)
-
The Mechanism: Analyzes the bulk diffraction pattern of a polycrystalline powder.
-
The Limitation: Excellent for confirming bulk phase purity or identifying polymorphs, but lacks the atomic-level spatial resolution required to locate a single hydrogen atom without complex, computationally heavy Rietveld refinements.
Quantitative Performance Comparison
| Analytical Parameter | SC-XRD (Gold Standard) | Solution NMR (Alternative 1) | PXRD (Alternative 2) |
| Spatial Resolution | < 0.8 Å (Atomic) | N/A (Connectivity only) | > 1.5 Å (Lattice level) |
| Tautomer Identification | Direct (H-atom located) | Indirect (Time-averaged) | Poor (Requires refinement) |
| Sample Requirement | Single crystal (0.05 - 0.2 mm) | 5 - 15 mg (High purity) | 10 - 50 mg (Powder) |
| State Analyzed | Solid-state (Static) | Liquid-state (Dynamic) | Solid-state (Bulk) |
| Data Acquisition Time | 2 - 12 Hours | 10 - 30 Minutes | 15 - 60 Minutes |
Visualizing the Validation Workflows
To ensure scientific integrity, the chosen analytical pathway must match the physical state of the target application. Below is the logical decision tree for validating pyrimidinol structures.
Caption: Analytical decision tree for structural and tautomeric validation of pyrimidine derivatives.
Experimental Protocol: SC-XRD Self-Validating Workflow
To achieve unambiguous tautomeric resolution of 5-methyl-2-pyrimidinol, follow this optimized SC-XRD protocol. This workflow is designed as a self-validating system : the final crystallographic R-factors mathematically prove the correctness of the proposed structure.
Step 1: Targeted Crystallization (Causality of Solvent Choice)
-
Objective: Grow diffraction-quality single crystals (0.1 x 0.1 x 0.1 mm).
-
Procedure: Dissolve 10 mg of 5-methyl-2-pyrimidinol in 1 mL of a polar aprotic solvent (e.g., Acetonitrile).
-
Causality: Protic solvents (like methanol) can co-crystallize and actively participate in hydrogen-bonding networks, artificially stabilizing the lactim form. Aprotic solvents force the pyrimidinol molecules to hydrogen-bond with each other, revealing the intrinsic solid-state tautomeric preference (often forming symmetric dimers) [3]. Allow for slow evaporation over 3-5 days.
Step 2: Cryo-Mounting
-
Procedure: Submerge the crystal in paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).
-
Causality: The oil prevents solvent loss and crystal degradation. The 100 K temperature is non-negotiable; it freezes dynamic disorder and sharpens the electron density peaks, which is mandatory for locating the single electron of the tautomeric hydrogen.
Step 3: Data Collection & Refinement
-
Procedure: Collect data using Cu Kα radiation (
= 1.54184 Å). Integrate the frames and solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). -
Validation: Locate the highest residual electron density peak (Q-peak) near the N1/N3 or O2 atoms. Assign the hydrogen atom and refine its coordinates freely.
-
Self-Validation Check: A successful refinement must yield an
value < 5% and a value < 15%. If the hydrogen is placed on the wrong heteroatom (e.g., forcing the lactim form when the lactam is present), the thermal parameter (U_iso) of that hydrogen will "blow up" to unphysical values, immediately alerting the crystallographer to the error.
Caption: Step-by-step SC-XRD protocol highlighting the self-validating refinement process.
Conclusion
For the structural validation of 5-methyl-2-pyrimidinol, Solution NMR provides excellent high-throughput connectivity data but falls short in resolving rapid tautomeric exchanges without specialized low-temperature setups. PXRD is strictly a bulk-purity tool.
SC-XRD remains the absolute gold standard. By utilizing cryogenic data collection and rigorous least-squares refinement, SC-XRD provides a self-validating, atomic-resolution map that definitively proves whether the molecule exists as 5-methylpyrimidin-2-ol (lactim) or 5-methylpyrimidin-2(1H)-one (lactam) in the solid state.
References
Safety Operating Guide
Proper Disposal Procedures: 5-Methyl-2-pyrimidinol Hydrochloride
[1][2][3][4]
Chemical Identity & Safety Profile
Before initiating any disposal workflow, verify the chemical identity to ensure protocol specificity.[1][3] This compound is a pyrimidine derivative often used as a building block in pharmaceutical synthesis.
| Property | Specification |
| Chemical Name | 5-Methyl-2-pyrimidinol hydrochloride |
| CAS Number | 17758-06-4 |
| Synonyms | 2-Hydroxy-5-methylpyrimidine hydrochloride; Thymine enol ether HCl |
| Molecular Formula | C₅H₆N₂O[1][2][3][4][5] · HCl |
| Molecular Weight | 146.57 g/mol |
| Physical State | White to off-white solid (Hygroscopic) |
| Acidity | Acidic in aqueous solution (due to HCl moiety) |
Hazard Identification (GHS Classifications)
-
Signal Word: WARNING
Core Safety & Pre-Disposal Directives
Scientific Integrity Note: As a hydrochloride salt, this compound will release hydrogen chloride (HCl) gas upon thermal decomposition.[1][3] Do not incinerate without a scrubber system.[1] It is also hygroscopic; exposure to moisture may cause clumping, complicating solid waste transfer.[2][3]
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved N95 particulate respirator (solid handling) or half-mask respirator with organic vapor/acid gas cartridges (if heating/dissolving).[1][2]
-
Skin: Nitrile rubber gloves (Minimum thickness: 0.11 mm; Breakthrough time: >480 min).[1][3]
-
Eyes: Chemical safety goggles (ANSI Z87.1).[1]
Disposal Decision Matrix
The following decision tree outlines the logical flow for determining the correct disposal stream based on the physical state of the waste.
Figure 1: Operational workflow for categorizing and processing 5-Methyl-2-pyrimidinol HCl waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Debris) [1][3]
-
Applicability: Expired chemicals, spill cleanup residues, heavily contaminated paper towels.[1][2][3]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2] Avoid metal containers due to the corrosive nature of the hydrochloride salt.
-
Procedure:
-
Transfer solid material into the HDPE container.[1]
-
Labeling: Affix a hazardous waste label. Clearly mark:
-
Disposal Path: Ship for high-temperature incineration at a RCRA-permitted facility equipped with acid gas scrubbers.
-
Protocol B: Aqueous Waste (Reaction Byproducts) [1][3]
-
Applicability: Aqueous layers from extractions or dissolved reaction mixtures.[1][3]
-
Pre-Treatment (Neutralization):
-
Mechanism:[1][3][13] The HCl salt creates an acidic environment.[1] Neutralization prevents corrosion of waste drums and accidental gas evolution if mixed with incompatible wastes (e.g., sulfides/cyanides).[2][3]
-
Step 1: Measure pH of the solution.[1]
-
Step 2: Slowly add saturated Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ) with stirring.[1] -
Step 3: Stop when pH reaches 6–9.[1]
-
-
Disposal Path: Collect in a carboy labeled "Aqueous Waste with Toxic Organic Traces."[1] Do not pour down the drain unless explicitly authorized by your facility's EHS department and local wastewater regulations.[1]
Protocol C: Organic Liquid Waste
-
Applicability: Compound dissolved in DCM, Methanol, DMSO, etc.[1][2][3]
-
Segregation:
-
Precaution: Ensure the waste container is compatible with the solvent.[1][3]
Spill Management & Emergency Response
Scenario: A 10g bottle drops and shatters on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[1] If dust is airborne, allow it to settle for 5-10 minutes.[1][2][3]
-
Containment:
-
Decontamination:
-
Disposal: Place all cleanup materials (shards, towels, absorbent) into the Solid Waste container (Protocol A).
Regulatory Compliance (RCRA)
-
Waste Classification: Under US EPA (RCRA) regulations, this chemical is not explicitly P-listed or U-listed.[1][2][3] However, it must be characterized based on its properties:
-
Storage Limit: Do not accumulate waste for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).
References
-
Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: 5-Methyl-2-pyrimidinol hydrochloride (CAS 17758-06-4).[2][11] Retrieved from
-
Thermo Fisher Scientific. (2024).[1] Chemical Resistance of Plastics: HDPE Compatibility Guide.[3] Retrieved from [1][2]
-
US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [1][2]
-
PubChem. (2024).[1] Compound Summary: 5-Methyl-2-pyrimidinol hydrochloride.[1][2][4][11][12] National Library of Medicine.[1] Retrieved from [1][2]
Sources
- 1. 3-碘代-2-丙炔基 N-丁基氨基甲酸酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. 2-Hydroxy-5-methylpyrimidine | 41398-85-0 [chemicalbook.com]
- 5. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. louisville.edu [louisville.edu]
- 10. riccachemical.com [riccachemical.com]
- 11. 5-methyl-2-pyrimidinol hydrochloride | 17758-06-4 [sigmaaldrich.com]
- 12. 5-Methyl-2-pyrimidinol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. veeprho.com [veeprho.com]
Personal protective equipment for handling 5-Methyl-2-pyrimidinol hydrochloride
As a Senior Application Scientist, I frequently audit laboratory workflows for handling active pharmaceutical ingredients (APIs) and their intermediates. A common point of failure I observe in laboratories is the underestimation of heterocyclic hydrochloride salts. 5-Methyl-2-pyrimidinol hydrochloride (CAS: 17758-06-4) is a prime example. While it is a crucial building block in drug development, its physical chemistry demands precise, uncompromising safety protocols.
This guide provides a self-validating operational system designed to protect personnel, maintain chemical integrity, and ensure strict regulatory compliance.
Hazard Assessment & Mechanistic Causality
To handle a chemical safely, you must understand why it is hazardous. We are not just protecting against a static powder; we are protecting against a dynamic, localized acid generator.
Hydrochloride salts are inherently hygroscopic ()[1]. When 5-Methyl-2-pyrimidinol hydrochloride comes into contact with the ambient moisture in human sweat, tears, or respiratory mucosa, the solid crystal matrix undergoes partial dissociation. This reaction liberates trace amounts of hydrogen chloride (HCl) gas, creating highly localized acidic microenvironments ()[2].
This localized pH drop is the primary mechanistic driver behind its specific GHS hazard classifications ()[3]. Understanding this causality dictates our entire Personal Protective Equipment (PPE) strategy.
Quantitative Hazard Data & PPE Matrix
The following matrix summarizes the quantitative hazards and the specific PPE required to break the chain of exposure.
| Hazard Classification | GHS Code | Mechanistic Causality | Required PPE & Specification |
| Acute Oral Toxicity | H302 | Systemic absorption via the gastrointestinal tract upon accidental ingestion. | Face/Mouth: Strict no-eating/drinking policy; full face shield for bulk transfers. |
| Skin Irritation | H315 | Salt dissociation in sweat causes a localized pH drop and dermal tissue damage. | Hands/Body: Double-layer Nitrile gloves (≥0.11mm thickness); 100% cotton lab coat. |
| Serious Eye Irritation | H319 | Rapid dissolution in the tear film leads to severe, acute corneal irritation. | Eyes: ANSI Z87.1/EN 166 snug-fitting chemical safety goggles (standard glasses are insufficient). |
| Respiratory Irritation | H335 | Inhalation of hygroscopic dust severely irritates the moist mucous membranes of the lungs. | Respiratory: N95/P100 particulate respirator OR handling exclusively inside a Class II Fume Hood. |
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every handling step must isolate the operator from the compound's hygroscopic dust.
Phase 1: Environmental Control & Preparation
-
Ventilation Verification: Ensure the chemical fume hood face velocity is actively measuring between 80-100 FPM.
-
Workspace Clearance: Remove all incompatible materials, particularly strong oxidizing agents, from the hood to prevent secondary reactions ()[4].
-
PPE Donning: Equip baseline PPE: 100% cotton lab coat, ANSI Z87.1 safety goggles, and double nitrile gloves. Inspect outer gloves for micro-tears before proceeding.
Phase 2: Enclosed Weighing & Transfer (High-Risk Step)
-
Draft Shield Utilization: Utilize an analytical balance equipped with a draft shield, situated entirely inside the fume hood.
-
Static Mitigation: Dispense the powder using anti-static weigh boats and grounded spatulas. Expert Insight: Hydrochloride salts frequently carry static charges; anti-static tools prevent the fine powder from aerosolizing and adhering to the operator's gloves or the draft shield.
-
Mass Measurement: Carefully weigh the required mass of 5-Methyl-2-pyrimidinol hydrochloride.
-
Sealed Transfer: Transfer the powder into a pre-weighed, sealable vial or flask. Crucial: Cap the vessel tightly before removing it from the draft shield area to prevent transit aerosolization.
Phase 3: Dissolution & Decontamination
-
Solvent Addition: Add the target solvent (e.g., water, methanol, or DMSO) slowly to the sealed flask via a septum, or carefully inside the hood.
-
Hazard Transition: Once fully dissolved, the inhalation hazard (H335) is neutralized, though dermal and ocular hazards (H315, H319) remain active.
-
Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a damp paper towel (using a mild 5% sodium bicarbonate solution) to neutralize and capture any invisible, trace HCl-generating dust.
Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) workflow for handling 5-Methyl-2-pyrimidinol HCl.
Spill Response & Waste Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent aerosolization.
Spill Response Protocol
-
Evacuate and Assess: Step back and allow the fume hood to clear any immediate airborne dust.
-
No Dry Sweeping: Never use a brush or dry broom, which will immediately aerosolize the respiratory irritant.
-
Neutralization: Cover the spill with damp absorbent pads (preferably moistened with a weak alkaline solution like dilute sodium bicarbonate) to neutralize the acidic potential.
-
Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a designated hazardous waste bag.
Waste Disposal Plan (P501 Compliance)
Strict adherence to GHS P501 (Dispose of contents/container to an approved waste disposal plant) is mandatory ()[4].
-
Solid Waste: Contaminated weigh boats, outer gloves, and decontamination wipes must be sealed in a labeled solid hazardous waste container.
-
Aqueous Liquid Waste: If the compound is dissolved in water, route the effluent to the "Aqueous Acidic Waste" stream.
-
Organic Liquid Waste: If dissolved in organic solvents, it must be routed to the "Halogenated Organic Waste" stream due to the presence of the chloride ion. Never mix this with standard non-halogenated waste, as it can cause dangerous off-gassing or damage to incinerator scrubbers.
References
-
Medical Management Guidelines for Hydrogen Chloride Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL:[Link]
-
What is Hydrochloride? – Definition & Chemical Explained Source: UK Meds Online URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
